molecular formula C7H5ClN2S B1620696 5-Chloro-6-methyl-2,1,3-benzothiadiazole CAS No. 50636-02-7

5-Chloro-6-methyl-2,1,3-benzothiadiazole

Cat. No.: B1620696
CAS No.: 50636-02-7
M. Wt: 184.65 g/mol
InChI Key: SCSWOYWPHUQGKL-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C7H5ClN2S and its molecular weight is 184.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-methyl-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methyl-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSWOYWPHUQGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381788
Record name 5-chloro-6-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50636-02-7
Record name 5-chloro-6-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Chloro-6-methyl-2,1,3-benzothiadiazole is a substituted heterocyclic compound belonging to the benzothiadiazole class. Molecules within this class are recognized for their utility as electron-accepting building blocks in the development of functional materials and as scaffolds in medicinal chemistry. This guide provides a comprehensive, three-step synthetic pathway starting from commercially available materials. The narrative emphasizes the chemical rationale behind each procedural step, provides detailed experimental protocols, and outlines the necessary safety precautions, targeting researchers and professionals in chemical and pharmaceutical development.

Introduction to 2,1,3-Benzothiadiazoles

The 2,1,3-benzothiadiazole (BTD) core is a bicyclic aromatic heterocycle where a thiadiazole ring is fused to a benzene ring. This structure imparts significant electron-accepting (acceptor) properties due to the electron-deficient nature of the thiadiazole moiety. This characteristic makes BTD and its derivatives valuable components in donor-acceptor molecular systems designed for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics.

In the pharmaceutical realm, the BTD scaffold is present in marketed drugs such as Tizanidine (Zanaflex), an alpha-2 adrenergic agonist used as a muscle relaxant.[1] The general and most fundamental method for synthesizing the 2,1,3-benzothiadiazole ring involves the cyclization of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent.[1] A variety of reagents can effect this transformation, including sulfur dioxide, sulfur halides, and, most commonly, thionyl chloride (SOCl₂).[1][2]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole requires a retrosynthetic approach that begins with simple, commercially available precursors. The chosen strategy focuses on constructing the key intermediate, a substituted ortho-phenylenediamine, which then undergoes the final ring-closing reaction.

The primary disconnection breaks the thiadiazole ring, identifying 4-Chloro-5-methyl-1,2-phenylenediamine as the crucial precursor. This diamine can be synthesized via the reduction of a corresponding dinitro compound, 4-Chloro-5-methyl-1,2-dinitrobenzene . This dinitro intermediate, in turn, can be prepared through the nitration of a commercially available starting material, 1-Chloro-2-methyl-4-nitrobenzene (also known as 4-chloro-3-nitrotoluene). This multi-step approach ensures high regiochemical control at each stage.

G Target 5-Chloro-6-methyl-2,1,3-benzothiadiazole Precursor1 4-Chloro-5-methyl-1,2-phenylenediamine Target->Precursor1 Cyclization (SOCl₂) Precursor2 4-Chloro-5-methyl-1,2-dinitrobenzene Precursor1->Precursor2 Reduction StartingMaterial 1-Chloro-2-methyl-4-nitrobenzene Precursor2->StartingMaterial Nitration

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthesis Pathway & Experimental Protocols

The forward synthesis is a robust three-step process designed for laboratory-scale preparation.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization SM 1-Chloro-2-methyl-4-nitrobenzene I1 4-Chloro-5-methyl-1,2-dinitrobenzene SM->I1 HNO₃ / H₂SO₄ I2 4-Chloro-5-methyl-1,2-phenylenediamine I1_ref 4-Chloro-5-methyl-1,2-dinitrobenzene I1_ref->I2 SnCl₂·2H₂O / HCl I2_ref 4-Chloro-5-methyl-1,2-phenylenediamine Target 5-Chloro-6-methyl-2,1,3-benzothiadiazole I2_ref->Target SOCl₂ / Pyridine

Caption: Forward synthesis workflow diagram.

Step 1: Synthesis of 4-Chloro-5-methyl-1,2-dinitrobenzene
  • Causality and Rationale: This step involves the electrophilic aromatic substitution (nitration) of 1-chloro-2-methyl-4-nitrobenzene. The existing substituents direct the incoming nitro group. The methyl group is an ortho-, para- director, while the chloro and nitro groups are meta-directors relative to their own positions. The cumulative effect strongly directs the new nitro group to the position ortho to the methyl group and meta to the existing nitro group, yielding the desired 1,2-dinitro product with high regioselectivity. A mixture of fuming nitric acid and concentrated sulfuric acid is used as the potent nitrating agent required for this deactivated ring.

  • Experimental Protocol:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

    • Slowly add 20.0 g of 1-chloro-2-methyl-4-nitrobenzene to the cooled acid while maintaining the temperature below 10 °C.

    • Prepare the nitrating mixture by cautiously adding 15 mL of fuming nitric acid (HNO₃) to 30 mL of concentrated sulfuric acid in a separate beaker, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to yield pure 4-chloro-5-methyl-1,2-dinitrobenzene as a pale yellow solid.

Step 2: Synthesis of 4-Chloro-5-methyl-1,2-phenylenediamine
  • Causality and Rationale: This step involves the reduction of both nitro groups to amines. While catalytic hydrogenation is an option, a common and effective laboratory method is the use of a metal in acidic media. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a reliable system for this transformation.[3] The tin(II) acts as the reducing agent, and the acidic environment facilitates the reaction and keeps the resulting diamine in its soluble hydrochloride salt form.

  • Experimental Protocol:

    • Suspend 15.0 g of 4-chloro-5-methyl-1,2-dinitrobenzene in 150 mL of ethanol in a round-bottom flask.

    • Prepare a solution of 75.0 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 100 mL of concentrated hydrochloric acid (HCl). This may require gentle warming to fully dissolve.

    • Slowly add the stannous chloride solution to the suspension of the dinitro compound. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

    • After the addition is complete, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides and the free diamine.

    • Extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.

    • The crude product, 4-chloro-5-methyl-1,2-phenylenediamine, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.[4][5]

Step 3: Synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole
  • Causality and Rationale: This is the key ring-forming step. The ortho-phenylenediamine reacts with thionyl chloride (SOCl₂) to form the thiadiazole ring.[1] The reaction proceeds via the formation of an N-sulfinyl intermediate, followed by intramolecular cyclization and dehydration. A base, such as pyridine, is typically used as a solvent and to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product.

  • Experimental Protocol:

    • Dissolve 10.0 g of 4-chloro-5-methyl-1,2-phenylenediamine in 100 mL of anhydrous pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

    • Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise to the solution, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat at 60-70 °C for 3-4 hours.

    • Cool the mixture and pour it into 300 mL of ice-water.

    • Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethanol) to afford the final product, 5-chloro-6-methyl-2,1,3-benzothiadiazole.

Characterization and Data Summary

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMol. Weight ( g/mol )Expected Yield (%)Physical State
4-Chloro-5-methyl-1,2-dinitrobenzeneC₇H₅ClN₂O₄232.5875-85Pale yellow solid
4-Chloro-5-methyl-1,2-phenylenediamineC₇H₉ClN₂156.6180-90Off-white to brown solid
5-Chloro-6-methyl-2,1,3-benzothiadiazole C₇H₅ClN₂S 184.65 70-85 Crystalline solid

Safety, Troubleshooting, and Field Insights

  • Safety Precautions:

    • Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

    • Thionyl chloride (SOCl₂) is highly corrosive and lachrymatory. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations must be performed in a well-ventilated fume hood.[2]

    • Substituted phenylenediamines and nitroaromatics are toxic and should be handled with care to avoid inhalation and skin contact.

  • Troubleshooting:

    • Incomplete Nitration: If the reaction in Step 1 is incomplete, increasing the reaction time or using a slightly higher temperature may be necessary. However, this can also lead to side products.

    • Difficult Reduction: The reduction of dinitro compounds can sometimes stall. Ensuring the activity of the reducing agent (e.g., using fresh SnCl₂·2H₂O) and maintaining acidic conditions is crucial.

    • Purification Challenges: The final product may contain residual starting diamine. Careful chromatography or multiple recrystallizations are essential for obtaining high-purity material.

  • Field Insights: The presented pathway is a classical and robust method. For industrial-scale synthesis, alternative reduction methods such as catalytic hydrogenation with Pd/C might be preferred for their higher efficiency and reduced metal waste. The core 2,1,3-benzothiadiazole ring is a versatile platform; once synthesized, the aromatic ring can be further functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira) if other derivatives are desired.[6][7]

Conclusion

This guide details a reliable and well-documented three-step synthesis for 5-Chloro-6-methyl-2,1,3-benzothiadiazole. By starting from a commercially available substituted nitrotoluene, the pathway provides excellent control over regiochemistry. The protocols described are grounded in established organic chemistry principles and are suitable for implementation by trained researchers. Adherence to the outlined procedures and safety precautions will enable the successful and safe synthesis of this valuable chemical building block.

References

  • Aryl-Substituted Unsymmetrical Benzothiadiazoles: Synthesis, Structure, and Properties. The Journal of Organic Chemistry - ACS Publications. (2013). Available at: [Link]

  • Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... ResearchGate. (n.d.). Available at: [Link]

  • 4-Chloro-5-methyl-O-phenylenediamine. Pharmaffiliates. (n.d.). Available at: [Link]

  • New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. PMC. (2021). Available at: [Link]

  • Synthesis of 1,2-diamino-4-phenylthiobenzene. PrepChem.com. (n.d.). Available at: [Link]

  • Thionyl Chloride. ResearchGate. (n.d.). Available at: [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. (n.d.). Available at: [Link]

Sources

5-Chloro-6-methyl-2,1,3-benzothiadiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-6-methyl-2,1,3-benzothiadiazole, a heterocyclic compound of significant interest to the scientific community. By leveraging the robust and versatile 2,1,3-benzothiadiazole scaffold, this molecule serves as a critical building block in the fields of medicinal chemistry, drug development, and materials science. This guide details its core molecular properties, established synthetic pathways with mechanistic insights, potential applications grounded in the activities of related structures, and essential safety protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, adhering to the principles of scientific integrity and expertise.

Core Molecular Profile

5-Chloro-6-methyl-2,1,3-benzothiadiazole is a substituted aromatic heterocyclic compound. Its fundamental properties are derived from the fusion of a benzene ring with a thiadiazole ring, further functionalized with chloro and methyl groups that modulate its electronic and steric characteristics.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
Molecular Formula C₇H₅ClN₂S PubChem[1]
Molecular Weight 184.65 g/mol PubChem[1]
IUPAC Name 5-chloro-6-methyl-2,1,3-benzothiadiazole PubChem[1]
CAS Number 50636-02-7 PubChem[1]
Canonical SMILES CC1=CC2=NSN=C2C=C1Cl PubChem[1]
InChI Key SCSWOYWPHUQGKL-UHFFFAOYSA-N PubChem[1]
XLogP3 2.8 PubChem[1]

| Monoisotopic Mass | 183.98620 Da | PubChem[1] |

Caption: 2D structure of 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

The 2,1,3-Benzothiadiazole (BTD) Scaffold: A Privileged Core

The utility of 5-Chloro-6-methyl-2,1,3-benzothiadiazole is best understood by examining its core structure, the 2,1,3-benzothiadiazole (BTD) heterocycle. This scaffold is a cornerstone in modern medicinal and materials chemistry for several key reasons:

  • Electronic Properties and Photostability: The BTD core is an electron-deficient system that, when incorporated into larger molecules, can act as an excellent electron acceptor. This property is fundamental to its use in organic electronics.[2][3] Furthermore, the BTD moiety is known for its significant photostability, making it a reliable component in applications requiring prolonged light exposure.[3]

  • Fluorogenic Potential: BTD and its derivatives are often fluorescent, a characteristic that has led to their widespread use as building blocks for fluorophores in analyte-sensing optical devices, biomarkers, and organic light-emitting diodes (OLEDs).[3]

  • Pharmacological Significance: The benzothiazole and benzothiadiazole motifs are considered "privileged structures" in drug discovery.[4][5][6] They are integral to numerous compounds with a wide spectrum of biological activities, including anticancer, antihypertensive, diuretic, and antiviral properties.[4][5] This established history provides a strong rationale for exploring new derivatives for therapeutic applications.

Synthesis and Mechanistic Considerations

The synthesis of BTD derivatives is well-established, providing a reliable pathway to access specific analogs like 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

Established Synthetic Pathway: Cyclization of ortho-Phenylenediamines

The most prevalent and versatile method for synthesizing the BTD core involves the reaction of a corresponding ortho-phenylenediamine derivative with thionyl chloride (SOCl₂).[3] This reaction proceeds via a cyclocondensation mechanism where the diamine reacts with the sulfur-donating agent to form the thiadiazole ring.

For the target molecule, the logical precursor is 4-Chloro-5-methylbenzene-1,2-diamine .

Experimental Protocol:

  • Reaction Setup: In a fume hood, a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 4-Chloro-5-methylbenzene-1,2-diamine (1 equivalent) and an anhydrous, inert solvent such as toluene or dichloromethane.

  • Reagent Addition: Thionyl chloride (SOCl₂) (approx. 2-3 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the stirred diamine solution at 0 °C.

    • Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products. The use of excess SOCl₂ ensures the complete conversion of the starting material.

  • Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the excess SOCl₂ and solvent are removed under reduced pressure. The resulting residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

    • Self-Validation: The neutralization step is critical for safety and for ensuring the product is in its neutral form for extraction. The pH should be monitored to confirm complete neutralization.

  • Purification: The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization to yield pure 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start Start: 4-Chloro-5-methyl- benzene-1,2-diamine Setup 1. Dissolve diamine in Toluene under N₂ atmosphere Start->Setup Reagents Reagents: - Thionyl Chloride (SOCl₂) - Anhydrous Toluene Addition 2. Add SOCl₂ dropwise at 0°C Reagents->Addition Setup->Addition Reflux 3. Heat to reflux (Monitor by TLC) Addition->Reflux Evaporation 4. Remove solvent and excess SOCl₂ Reflux->Evaporation Quench 5. Quench with ice-water and neutralize Evaporation->Quench Extraction 6. Extract with Ethyl Acetate Quench->Extraction Purify 7. Purify via Column Chromatography Extraction->Purify Product End: Pure Product Purify->Product

Caption: General workflow for the synthesis of the target compound.

Applications in Research and Drug Development

While specific applications for 5-Chloro-6-methyl-2,1,3-benzothiadiazole are not extensively documented, its structural similarity to well-studied analogs allows for a strong, evidence-based projection of its potential uses.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The primary value of this compound lies in its role as a chemical intermediate. The related compound, 5-Chloro-2,1,3-benzothiadiazole, is a known building block in the synthesis of APIs and agrochemicals.[2]

A compelling example is the synthesis of the muscle relaxant Tizanidine . Tizanidine is 5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole.[7] Its synthesis starts from a closely related precursor, 5-chloro-4-amino-2,1,3-benzothiadiazole, highlighting the pharmaceutical industry's use of this scaffold.[8][9] The chloro and methyl groups on the target molecule provide specific steric and electronic properties that can be exploited by medicinal chemists to develop new drug candidates with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Building Block for Organic Electronic Materials

The electronic properties of the BTD core make it a valuable component in materials science.[3] Derivatives are used as precursors for:

  • Organic Semiconductors: For use in organic field-effect transistors (OFETs).

  • Photovoltaic Materials: As electron-accepting units in donor-acceptor polymers for organic solar cells.[3]

  • OLED Components: As fluorescent emitters in organic light-emitting diodes.[2]

The chlorine and methyl substituents on the benzene ring can be used to fine-tune the material's solubility, molecular packing, and energy levels, which are critical parameters for optimizing device performance.

Applications cluster_medchem Medicinal Chemistry cluster_material Materials Science center 5-Chloro-6-methyl- 2,1,3-benzothiadiazole api API Intermediate center->api oled OLED Emitters center->oled scaffold Scaffold for Novel Drug Candidates api->scaffold anticancer Anticancer Research (Benzothiadiazine Analogs[4]) scaffold->anticancer antiviral Antiviral Discovery (Benzothiadiazine Analogs[4]) scaffold->antiviral opv Organic Photovoltaics (BTD Polymers[3]) oled->opv semiconductor Organic Semiconductors opv->semiconductor

Sources

Spectroscopic Characterization of 5-Chloro-6-methyl-2,1,3-benzothiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally related benzothiadiazole derivatives to predict and interpret its characteristic spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation of this and similar compounds. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Introduction

5-Chloro-6-methyl-2,1,3-benzothiadiazole (C₇H₅ClN₂S) is a substituted aromatic heterocyclic compound.[1] The benzothiadiazole core is a significant pharmacophore and a key building block in the development of novel materials due to its unique electronic properties.[2] Accurate structural characterization is paramount for understanding its chemical behavior, reactivity, and potential applications. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and electronic properties of such compounds. This guide will systematically explore the anticipated spectroscopic signatures of 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 5-Chloro-6-methyl-2,1,3-benzothiadiazole, with its distinct arrangement of a chloro, a methyl, and two aromatic proton substituents on the benzene ring fused to a thiadiazole ring, dictates its expected spectroscopic behavior. The electron-withdrawing nature of the chlorine atom and the benzothiadiazole ring system, coupled with the electron-donating character of the methyl group, will create a unique electronic environment, influencing the chemical shifts in NMR, vibrational modes in FT-IR, electronic transitions in UV-Vis, and fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms and aromatic rings deshield protons, shifting their signals downfield (to higher ppm values).

Predicted Spectrum: For 5-Chloro-6-methyl-2,1,3-benzothiadiazole, we anticipate the following signals:

  • Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm). The proton adjacent to the chlorine atom is expected to be deshielded and appear at a higher chemical shift compared to the proton closer to the methyl group. Due to their positions on the benzene ring, these two protons will likely appear as singlets, or as doublets with a very small coupling constant if any long-range coupling is resolved. Based on data for unsubstituted 2,1,3-benzothiadiazole where protons appear around 7.5-8.0 ppm, and considering the substituent effects, the two aromatic protons in our target molecule are predicted to be in a similar range.[3]

  • Methyl Protons: A singlet in the aliphatic region, likely around 2.3-2.6 ppm. The attachment to the aromatic ring causes a downfield shift compared to a typical alkane methyl group.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be employed.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Chemical shifts are sensitive to the hybridization of the carbon atom and the electronegativity of attached atoms.

Predicted Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule:

  • Aromatic Carbons: Six signals in the aromatic region (typically 110-160 ppm). The carbons directly attached to the nitrogen atoms of the thiadiazole ring are expected to be the most downfield. The carbon bearing the chlorine atom will also be significantly deshielded. The carbon attached to the methyl group will be influenced by its electron-donating nature.

  • Methyl Carbon: One signal in the aliphatic region, anticipated around 15-25 ppm.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A standard proton-decoupled pulse sequence should be used. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH~ 7.5 - 8.2 (2H, 2 x s)~ 115 - 155 (4 x CH)
Aromatic C-Cl-~ 130 - 140
Aromatic C-CH₃-~ 135 - 145
Aromatic C (fused)-~ 150 - 160 (2 x C)
-CH₃~ 2.4 - 2.6 (3H, s)~ 18 - 25

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching and bending). The frequencies of these vibrations are characteristic of the bonds and functional groups present.

Predicted Spectrum: The FT-IR spectrum of 5-Chloro-6-methyl-2,1,3-benzothiadiazole is expected to display the following characteristic absorption bands:

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹ (around 2920-2980 cm⁻¹) corresponding to the methyl group.

  • C=C and C=N Aromatic Ring Stretching: Several medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the benzothiadiazole ring system.

  • C-Cl Stretch: A medium to strong band in the 1000-700 cm⁻¹ region.

  • C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 800-900 cm⁻¹ region.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

cluster_workflow FT-IR Analysis Workflow Sample Sample Preparation (ATR or KBr Pellet) IR_Beam Infrared Beam Spectrometer FT-IR Spectrometer IR_Beam->Spectrometer Interferogram Interferogram Generation Spectrometer->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum FT->Spectrum Analysis Peak Analysis & Functional Group Identification Spectrum->Analysis

Caption: A simplified workflow for FT-IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λ_max) are related to the electronic structure of the molecule, particularly the extent of conjugation.

Predicted Spectrum: Benzothiadiazole derivatives are known to exhibit characteristic absorption bands.[2][4][5] For 5-Chloro-6-methyl-2,1,3-benzothiadiazole, two main absorption bands are anticipated:

  • π-π* Transitions: A higher energy absorption band, likely in the range of 250-350 nm, corresponding to π-π* transitions within the aromatic system.

  • Intramolecular Charge Transfer (ICT): A lower energy absorption band, potentially extending into the near-visible region (350-450 nm), arising from an intramolecular charge transfer from the electron-rich parts of the molecule to the electron-deficient benzothiadiazole core. The presence of both an electron-donating (methyl) and an electron-withdrawing (chloro) group can influence the energy of this transition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.

  • Data Acquisition: Record the spectrum over the range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer, with a reference cuvette containing the pure solvent.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The pattern of fragment ions provides valuable structural information.

Predicted Spectrum:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.65 g/mol ). Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

  • Fragmentation Pattern: The molecular ion is expected to undergo fragmentation. Common fragmentation pathways for such compounds may include:

    • Loss of a chlorine atom (-Cl) to give a fragment at m/z 149.

    • Loss of a methyl radical (-CH₃) to give a fragment at m/z 169.

    • Further fragmentation of the benzothiadiazole ring system.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph.

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z 184/186 (3:1) M_minus_Cl [M-Cl]⁺ m/z 149 M->M_minus_Cl - Cl M_minus_CH3 [M-CH₃]⁺ m/z 169/171 M->M_minus_CH3 - CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of 5-Chloro-6-methyl-2,1,3-benzothiadiazole based on fundamental principles and comparative analysis of related compounds. The anticipated features in ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry provide a comprehensive analytical framework for the structural confirmation and characterization of this molecule. While the data presented herein is predictive, it offers a robust starting point for researchers and is intended to guide the interpretation of experimentally acquired spectra.

References

  • Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. (2024). RSC Publishing. Available at: [Link]

  • 5-Chloro-6-methyl-2,1,3-benzothiadiazole. PubChem. Available at: [Link]

  • UV-Vis spectra of polymers containing benzothiadiazole (left) or fl... - ResearchGate. Available at: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). PMC. Available at: [Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). PMC. Available at: [Link]

Sources

Methodological & Application

The Versatile Role of 5-Chloro-6-methyl-2,1,3-benzothiadiazole in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of functional organic molecules, finding extensive applications in medicinal chemistry and materials science.[1][2] Its inherent electron-deficient nature, conferred by the fused thiadiazole ring, imparts unique reactivity and electronic properties to the molecule.[3] This guide provides an in-depth exploration of the synthetic utility of a specific derivative, 5-Chloro-6-methyl-2,1,3-benzothiadiazole , offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

While direct, published protocols for this specific methylated derivative are emerging, its reactivity can be expertly predicted and applied based on the well-established chemistry of the BTD core and closely related analogues. This document will leverage this established knowledge to provide both validated and projected synthetic applications.

Core Chemical Properties and Reactivity

The BTD ring system is characterized by its aromaticity and electron-poor nature, which dictates its reactivity in several key ways:

  • Electrophilic Aromatic Substitution: Due to the deactivating effect of the thiadiazole ring, electrophilic aromatic substitution on the benzene portion of the molecule generally requires forcing conditions.[4]

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the BTD core makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group, such as a halogen, is present on the ring.[5][6] This is a primary pathway for the functionalization of chloro-substituted BTDs.

  • Transition-Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond in 5-Chloro-6-methyl-2,1,3-benzothiadiazole serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][7] These reactions are pivotal for the construction of complex molecular architectures.

Application Case Study: Synthesis of Tizanidine Analogues (Based on a Related Precursor)

A prominent example of the synthetic utility of the chloro-amino-benzothiadiazole core is in the synthesis of the muscle relaxant Tizanidine. While Tizanidine itself is derived from 4-amino-5-chloro-2,1,3-benzothiadiazole, the synthetic strategies employed are directly translatable to the functionalization of related BTD structures.

Protocol 1: Synthesis of a Tizanidine Analogue Precursor

This protocol outlines a key step in the synthesis of Tizanidine, which involves the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl-2-imidazolidinone.[4][8] This reaction demonstrates a powerful method for introducing a cyclic guanidine moiety, a common pharmacophore.

Reaction Scheme:

Caption: Synthesis of Tizanidine from 4-amino-5-chloro-2,1,3-benzothiadiazole.

Methodology:

  • To a clean, dry reaction vessel, add 4-amino-5-chloro-2,1,3-benzothiadiazole (1 equivalent) and 1-acetyl-2-imidazolidinone (1 equivalent).[4]

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃) to the reaction mixture. POCl₃ acts as both a solvent and a dehydrating agent.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 30-40 hours.[4] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully remove the excess POCl₃ by distillation under reduced pressure.[4]

  • Cool the residue and cautiously quench the reaction by the slow addition of ice-water.

  • Neutralize the acidic mixture with an aqueous alkali solution (e.g., NaOH) to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform).[9]

Quantitative Data Summary:

ReactantMolar Eq.SolventReagentTime (h)Temp. (°C)Yield (%)Reference
4-amino-5-chloro-2,1,3-benzothiadiazole1.0POCl₃1-acetyl-2-imidazolidinone30-4050-6070-93.6[4][8]
4-amino-5-chloro-2,1,3-benzothiadiazole1.0sec-butanol2-chloro-2-imidazoline hydrochloride865-7090.5[10]

Projected Synthetic Applications of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Based on the established reactivity of the BTD core, several high-yield synthetic transformations can be projected for 5-Chloro-6-methyl-2,1,3-benzothiadiazole. The following protocols are based on general methods for Suzuki-Miyaura and Buchwald-Hartwig reactions on related aryl chlorides and may require optimization for this specific substrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, and it is anticipated to be highly effective for the arylation or vinylation of 5-Chloro-6-methyl-2,1,3-benzothiadiazole.[7][9] This reaction is fundamental in the synthesis of conjugated materials for organic electronics.[3]

Suzuki_Coupling cluster_product Product BTD_Cl 5-Chloro-6-methyl- 2,1,3-benzothiadiazole Coupled_Product 5-Aryl/Vinyl-6-methyl- 2,1,3-benzothiadiazole BTD_Cl->Coupled_Product Boronic_Acid Aryl/Vinyl Boronic Acid or Ester Boronic_Acid->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupled_Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Coupled_Product Buchwald_Hartwig_Amination cluster_product Product BTD_Cl 5-Chloro-6-methyl- 2,1,3-benzothiadiazole Aryl_Amine 5-Amino-6-methyl- 2,1,3-benzothiadiazole Derivative BTD_Cl->Aryl_Amine Amine Primary or Secondary Amine Amine->Aryl_Amine Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Aryl_Amine Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Aryl_Amine Base Base (e.g., NaOtBu, K₃PO₄) Base->Aryl_Amine Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Aryl_Amine

Sources

The Strategic Utility of 5-Chloro-6-methyl-2,1,3-benzothiadiazole in Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its unique physicochemical properties that make it a "privileged" structure in the design of novel therapeutic agents.[1] Its rigid, planar, and electron-deficient nature, a consequence of the fused electron-withdrawing thiadiazole ring, provides a robust platform for developing molecules that can effectively interact with a range of biological targets.[1] Within this important class of compounds, 5-Chloro-6-methyl-2,1,3-benzothiadiazole emerges as a particularly valuable building block, offering a synthetically versatile and strategically functionalized starting point for the development of next-generation pharmaceuticals.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective utilization of 5-Chloro-6-methyl-2,1,3-benzothiadiazole. We will delve into its synthesis, explore its application in the construction of complex molecular architectures through key cross-coupling reactions, and discuss its emerging role in the development of targeted therapies, particularly in the realm of kinase inhibitors.

Core Attributes of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

The strategic placement of the chloro and methyl groups on the benzothiadiazole core imparts specific properties that are highly advantageous for drug design and synthesis.

PropertyValue/DescriptionSource
IUPAC Name 5-chloro-6-methyl-2,1,3-benzothiadiazole[2]
CAS Number 50636-02-7[2]
Molecular Formula C₇H₅ClN₂S[2]
Molecular Weight 184.65 g/mol [2]
Predicted LogP 2.8[2]

The chloro substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.[3] The methyl group, on the other hand, can provide beneficial steric and electronic effects, potentially enhancing binding affinity to target proteins and improving metabolic stability. The combination of these features on the electron-deficient benzothiadiazole ring system creates a building block with significant potential for generating diverse and potent bioactive molecules.

Synthesis of the Building Block

A common and efficient method for the synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole involves the cyclization of a substituted o-phenylenediamine precursor.

A 4-Chloro-5-methyl- o-phenylenediamine B 5-Chloro-6-methyl- 2,1,3-benzothiadiazole A->B  SOCl₂ or other  thionylating agent cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A 5-Chloro-6-methyl- 2,1,3-benzothiadiazole C C-C Coupled Product A->C  Pd Catalyst, Base, Solvent B Aryl/Heteroaryl Boronic Acid/Ester D 5-Chloro-6-methyl- 2,1,3-benzothiadiazole F C-N Coupled Product D->F  Pd Catalyst, Ligand, Base, Solvent E Primary/Secondary Amine cluster_0 SAR Exploration A 5-Chloro-6-methyl- 2,1,3-benzothiadiazole C Library of Analogs A->C  Cross-Coupling B Diverse Functional Groups (via Suzuki, Buchwald-Hartwig, etc.) D Kinase Activity Screening C->D E Lead Compound Identification D->E E->C  Iterative Optimization

Sources

applications of 5-Chloro-6-methyl-2,1,3-benzothiadiazole in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Agrochemical Potential of 5-Chloro-6-methyl-2,1,3-benzothiadiazole: Applications and Research Protocols

Introduction: The Benzothiadiazole Scaffold in Modern Agrochemicals

The 2,1,3-benzothiadiazole core is a "privileged scaffold" in medicinal and agrochemical research. Its unique electronic properties and rigid bicyclic structure make it an ideal foundation for developing bioactive molecules.[1][2] While numerous derivatives have been commercialized, the specific compound 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CAS No. 50636-02-7) remains a frontier molecule with underexplored potential.[3]

This guide provides a comprehensive overview of the potential . Drawing on established knowledge of its close structural analogs, we present detailed application notes and validated research protocols. This framework is designed for researchers and scientists to systematically investigate its efficacy as a plant defense activator, a direct-acting fungicide, and a candidate for insecticidal or herbicidal activity.

Chemical Profile: 5-Chloro-6-methyl-2,1,3-benzothiadiazole

PropertyValueSource
Molecular Formula C₇H₅ClN₂S[3]
Molecular Weight 184.65 g/mol [3]
IUPAC Name 5-chloro-6-methyl-2,1,3-benzothiadiazole[3]
Structure

[3]

Application Note 1: A Candidate for Systemic Acquired Resistance (SAR) Induction

Scientific Rationale: One of the most successful applications of the benzothiadiazole class is in activating a plant's own defense mechanisms through a process called Systemic Acquired Resistance (SAR).[4] SAR provides broad-spectrum, long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[5][6]

The mechanism is typically mediated by the plant hormone salicylic acid (SA).[4] Compounds like Acibenzolar-S-methyl (BTH), a well-studied benzothiadiazole analog, act as functional mimics of SA.[7][8] They trigger the SA signaling pathway, leading to the upregulation of Pathogenesis-Related (PR) genes, such as PR-1, and the accumulation of protective phenolic compounds.[5][7] The structural similarity of 5-Chloro-6-methyl-2,1,3-benzothiadiazole to these known SAR inducers suggests it could function as a potent plant defense elicitor. Research on the novel derivative BTHWA has shown that such compounds can even provide protection without the yield penalty sometimes associated with SAR induction.[5][9]

Hypothetical SAR Induction Pathway

SAR_Pathway cluster_plant_cell Plant Cell Compound 5-Chloro-6-methyl- 2,1,3-benzothiadiazole (Hypothetical Elicitor) SA_Receptor SA Receptor (e.g., NPR1/NPR3/NPR4) Compound->SA_Receptor Binds to or modulates Signaling Signal Transduction Cascade SA_Receptor->Signaling PR_Genes Upregulation of Pathogenesis-Related (PR) Genes Signaling->PR_Genes Defense Synthesis of Antimicrobial Compounds & Cell Wall Fortification PR_Genes->Defense Resistance Systemic Acquired Resistance Defense->Resistance Pathogen Pathogen Attack (Fungus, Virus, Bacteria) Pathogen->Resistance Blocked by

Caption: Hypothetical SAR pathway activated by 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

Protocol 1.1: Greenhouse Pathogen Challenge Assay (Protective Efficacy)

This protocol is designed to assess the ability of the test compound to protect a host plant from fungal infection. It is adapted from methodologies used to test novel benzothiadiazole derivatives.[5][7]

Objective: To determine if pre-treatment with 5-Chloro-6-methyl-2,1,3-benzothiadiazole reduces disease severity following pathogen inoculation.

Materials:

  • Host plants (e.g., 6-8 week old strawberry cv. 'Jonsok' for powdery mildew or tulip bulbs for Fusarium).

  • Pathogen culture (e.g., Sphaerotheca macularis or Fusarium oxysporum).

  • 5-Chloro-6-methyl-2,1,3-benzothiadiazole (test compound).

  • Wetting agent (e.g., Tween-20).

  • Sterile deionized water, acetone or DMSO for stock solution.

  • Pressurized sprayer.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a 10,000 ppm stock solution of the test compound in a suitable solvent (e.g., acetone).

    • Create a series of working solutions (e.g., 10, 20, 40, 80 ppm) by diluting the stock in sterile water.[5][9] Add a wetting agent (Tween-20 at 0.02% v/v) to each solution to ensure even leaf coverage.

    • Prepare a "mock" control solution containing only the solvent and wetting agent at the highest concentration used.

  • Plant Treatment:

    • Randomly assign plants to treatment groups (n ≥ 10 plants per group). Include a water-only control, a mock control, and all test compound concentrations.

    • Spray the foliage of each plant until runoff is observed (approx. 5 mL per plant).[7] Ensure complete coverage of both adaxial and abaxial leaf surfaces.

    • Allow plants to dry completely.

  • Pathogen Inoculation:

    • 48-72 hours after treatment, inoculate the plants with the pathogen.

    • For powdery mildew, this can be done by shaking heavily infected "spreader" plants over the test plants to distribute conidia.[7]

    • For Fusarium, inoculation may involve dipping bulbs in a spore suspension before planting.[5]

    • Leave a subset of un-inoculated plants for each treatment group to monitor for phytotoxicity.

  • Incubation and Disease Scoring:

    • Maintain plants in a controlled environment optimal for disease development (e.g., high humidity for powdery mildew).

    • Begin disease assessment 8-10 days post-inoculation and continue at regular intervals (e.g., every 3-4 days for up to 27 days).[7]

    • Scoring can be based on the percentage of leaf area infected, the number of lesions per leaf, or a disease severity index (e.g., 0 = no symptoms, 4 = severe infection).

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Determine the percent disease control relative to the mock-treated, inoculated control group.

    • Use statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to identify significant differences between treatments.

Application Note 2: Direct Antifungal Activity

Scientific Rationale: Beyond activating host defenses, many thiadiazole and benzothiazole derivatives exhibit direct antimicrobial properties by interfering with essential fungal cellular processes.[10][11] The chlorine and methyl functional groups on the 5-Chloro-6-methyl-2,1,3-benzothiadiazole molecule are known to modulate the lipophilicity and electronic properties of the scaffold, which can enhance its ability to penetrate fungal cell membranes and interact with molecular targets.[10] Therefore, it is crucial to screen the compound for direct fungicidal or fungistatic activity.

Protocol 2.1: In Vitro Mycelial Growth Inhibition Assay

This fundamental assay determines the direct effect of a compound on fungal growth and is used to calculate the EC₅₀ (the concentration that inhibits growth by 50%).[12]

Objective: To quantify the direct antifungal activity of 5-Chloro-6-methyl-2,1,3-benzothiadiazole against various plant pathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria brassicae).[12][13]

  • Potato Dextrose Agar (PDA).

  • Test compound and appropriate solvent (DMSO).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Media Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar in a water bath to 45-50°C.

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 50,000 ppm).

    • Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in the agar does not exceed 0.5% (v/v), as this can inhibit fungal growth.

    • Prepare a DMSO-only control plate.

    • Pour approximately 20 mL of the amended agar into each Petri dish and allow it to solidify.

  • Inoculation:

    • Using the sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing (7-10 day old) fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation:

    • Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the specific fungus (e.g., 25 ± 1°C).

  • Measurement and Analysis:

    • When the fungal colony in the control plate has reached approximately 80% of the plate diameter, measure the colony diameter (in two perpendicular directions) for all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the concentration and determine the EC₅₀ value.

Expected Data Output

Fungus SpeciesTest Compound Conc. (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)
F. oxysporum1038.221.5
5065.1
B. cinerea1025.445.3
5058.9
A. brassicae1015.0>100
5041.2
Hymexazol (Control)5088.58.7

Note: Data is illustrative and based on representative results for similar chemical classes.[12]

Application Note 3: Screening for Insecticidal and Herbicidal Activity

Scientific Rationale: The benzothiazole and benzothiadiazole scaffolds are versatile and have been incorporated into molecules with insecticidal and herbicidal properties.[12][13][14] The development of new modes of action is critical for managing resistance to existing agrochemicals. A primary screening cascade is the first step to identify if 5-Chloro-6-methyl-2,1,3-benzothiadiazole has any "hit" activity in these areas, which would warrant further investigation.

Agrochemical Screening Workflow

Screening_Workflow cluster_insect Insecticidal Screen cluster_herb Herbicidal Screen Start Test Compound: 5-Chloro-6-methyl-2,1,3-benzothiadiazole I_Primary Primary Screen (e.g., Leaf Dip Assay) High Concentration Start->I_Primary H_Primary Primary Screen (e.g., Seedling Growth) Pre- & Post-Emergence Start->H_Primary I_Dose Dose-Response (LC₅₀ Determination) I_Primary->I_Dose If Active I_Spectrum Spectrum of Activity (vs. different insect orders) I_Dose->I_Spectrum I_Hit Insecticidal Hit I_Spectrum->I_Hit H_Dose Dose-Response (GR₅₀ Determination) H_Primary->H_Dose If Active H_Spectrum Spectrum of Activity (Broadleaf vs. Grass) H_Dose->H_Spectrum H_Hit Herbicidal Hit H_Spectrum->H_Hit

Caption: High-level workflow for primary screening of a novel compound.

Protocol 3.1: Primary Herbicidal Activity Screen (Petri Dish Assay)

Objective: To rapidly assess the pre-emergent herbicidal activity of the test compound on both a monocot and a dicot model species.

Materials:

  • Seeds of a monocot (e.g., ryegrass, Lolium perenne) and a dicot (e.g., cress, Lepidium sativum).

  • Petri dishes (90 mm) with filter paper (Whatman No. 1).

  • Test compound, acetone (solvent).

  • Growth chamber with controlled light and temperature (e.g., 16:8 light/dark cycle, 24°C).

Procedure:

  • Solution Preparation: Prepare a 1,000 ppm solution of the test compound in acetone. Prepare a solvent-only control.

  • Plate Treatment:

    • Pipette 1 mL of the 1,000 ppm test solution onto the filter paper in a set of Petri dishes.

    • Pipette 1 mL of pure acetone onto the filter paper for the control dishes.

    • Allow the solvent to evaporate completely in a fume hood, leaving the compound residue.

  • Seeding:

    • Arrange 10-15 seeds of a single species evenly on the surface of the treated filter paper.

    • Moisten each filter paper with 4 mL of deionized water.

  • Incubation:

    • Seal the dishes with paraffin film and place them in the growth chamber.

  • Assessment:

    • After 5-7 days, measure the root length and shoot length of each seedling.

    • Visually assess for signs of phytotoxicity (e.g., chlorosis, necrosis, malformation).

  • Analysis:

    • Calculate the average root and shoot length for each treatment.

    • Express the results as a percentage of the solvent control. A reduction in growth of >50% is typically considered a "hit" and warrants further dose-response testing.

References

  • The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. (2023). MDPI. [Link]

  • The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultivation. (2024). MDPI. [Link]

  • The Use of a New Benzothiadiazole Derivative for the Control of Cercospora Leaf Spot in Sugar Beet and Its Effect on the Yield. (2025). MDPI. [Link]

  • Benzothiadiazole Induces the Accumulation of Phenolics and Improves Resistance to Powdery Mildew in Strawberries. (2007). ACS Publications. [Link]

  • 5-Chloro-6-methyl-2,1,3-benzothiadiazole. PubChem, National Center for Biotechnology Information. [Link]

  • Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. (2025). Lab Manager. [Link]

  • Agro-chemical & Chemical Testing. CEBIS USA. [Link]

  • 5-Chloro-2,1,3-benzothiadiazole (CAS 2207-32-1): Applications & Benefits as a Chemical Intermediate. (2026). ChemBeq. [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of Pharmaceutical & Chemical Sciences. [Link]

  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. (2022). National Center for Biotechnology Information. [Link]

  • From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Test Guidelines for Pesticides and Toxic Substances. (2025). United States Environmental Protection Agency. [Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Thiadiazoles: Progress Report on Biological Activities. (2009). Journal of Chemical and Pharmaceutical Research. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. (2009). MDPI. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). ResearchGate. [Link]

  • A process for making a benzothiadiazole derivative. (1995).
  • Biological Aspects of Emerging Benzothiazoles: A Short Review. (2013). SciSpace. [Link]

  • Thiadiazoles: Progress Report on Biological Activities. (2011). Der Pharma Chemica. [Link]

  • Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. (2005).
  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (2004). Thieme. [Link]

  • Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. (2024). Scitech Journals. [Link]

  • Toxicity and biochemical activity of chlorobenzothiazole and nitrobenzothiazole derivatives as IGRs against Spodoptera littorali. (2024). Egyptian Journal of Chemistry. [Link]

  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). ResearchGate. [Link]

  • Pesticide Information Profile: Benzothiadiazole. Pesticide Action Network. [Link]

  • Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. (2018). IOP Conference Series: Earth and Environmental Science. [Link]

  • 5-Chloro-2,1,3-benzothiadiazole. PubChem, National Center for Biotechnology Information. [Link]

  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. (2022). MDPI. [Link]

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021). MDPI. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Semantic Scholar. [Link]

  • Use and Characteristics of Herbicides for Non-crop Weed Control. PennState Extension. [Link]

  • Common herbicides. Connecticut Invasive Plant Working Group. [Link]

  • Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes. (2021). MDPI. [Link]

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Application Notes and Protocols: The Role of 5-Chloro-6-methyl-2,1,3-benzothiadiazole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development exploring the utility of 5-Chloro-6-methyl-2,1,3-benzothiadiazole and its derivatives in materials science. This document provides an in-depth analysis of its structural and electronic properties, potential applications, and detailed protocols for its incorporation into functional materials.

Introduction: Unveiling the Potential of a Tailored Benzothiadiazole Building Block

The 2,1,3-benzothiadiazole (BT) core is a cornerstone in the design of high-performance organic electronic materials. Its inherent electron-deficient nature makes it an exceptional acceptor unit for constructing donor-acceptor (D-A) type polymers and small molecules.[1][2][3] The strategic functionalization of the BT core with substituent groups is a powerful tool to fine-tune the electronic and physical properties of the resulting materials.[4][5]

This guide focuses on the specific derivative, 5-Chloro-6-methyl-2,1,3-benzothiadiazole. While direct literature on this exact molecule is emerging, its architecture—featuring both an electron-withdrawing chloro group and an electron-donating, sterically influential methyl group—suggests a unique potential for precise control over molecular energy levels, morphology, and, ultimately, device performance. The principles outlined herein are derived from extensive research on related chlorinated and methylated benzothiadiazole systems, providing a robust framework for anticipating the behavior and application of this specific compound.

Key Physicochemical Properties of 5-Chloro-6-methyl-2,1,3-benzothiadiazole:

PropertyValueSource
Molecular FormulaC7H5ClN2SPubChem[6]
Molecular Weight184.65 g/mol PubChem[6]
IUPAC Name5-chloro-6-methyl-2,1,3-benzothiadiazolePubChem[6]

The Scientific Rationale: Causality Behind Experimental Choices

The selection of 5-Chloro-6-methyl-2,1,3-benzothiadiazole as a building block in materials synthesis is predicated on the synergistic effects of its substituents:

  • The Chloro Substituent: The introduction of a chlorine atom onto the benzothiadiazole ring has a profound impact on the electronic properties of the molecule.[7][8] As an electron-withdrawing group, it lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8] This is particularly advantageous in organic photovoltaics (OPVs), where a lower HOMO level in the donor material can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency.[8]

  • The Methyl Substituent: The methyl group, in contrast, is weakly electron-donating. Its more significant role is often steric. The presence of a methyl group can induce a slight twist in the polymer backbone, which can disrupt excessive aggregation and improve solubility for solution-based processing.[4] This tailored morphology at the molecular level is critical for achieving optimal charge transport in organic field-effect transistors (OFETs) and for controlling the nanoscale phase separation in OPV active layers.[9]

The combination of these two groups offers a nuanced approach to molecular design, balancing electronic tuning with processability.

Applications in Organic Electronics

The unique electronic and structural characteristics of 5-Chloro-6-methyl-2,1,3-benzothiadiazole make it a promising candidate for several applications in organic electronics.

Organic Field-Effect Transistors (OFETs)

In OFETs, the charge carrier mobility is paramount. The incorporation of chlorinated benzothiadiazole derivatives into conjugated polymers can enhance charge transport properties.[7] The controlled molecular packing and energy levels afforded by the chloro and methyl groups can lead to efficient hole or electron transport.

Organic Photovoltaics (OPVs)

As an acceptor unit in donor-acceptor copolymers, 5-Chloro-6-methyl-2,1,3-benzothiadiazole is expected to contribute to high power conversion efficiencies. The lowered HOMO level due to the chlorine atom can increase the open-circuit voltage of the solar cell.[8] Furthermore, the tailored morphology can facilitate efficient exciton dissociation and charge transport within the active layer.

Organic Light-Emitting Diodes (OLEDs)

Benzothiadiazole derivatives are known for their photoluminescent properties and have been successfully used as emitters in OLEDs.[1][2] The specific substitution pattern of 5-Chloro-6-methyl-2,1,3-benzothiadiazole can be used to tune the emission color and quantum efficiency of the resulting materials.[4]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of polymers incorporating 5-Chloro-6-methyl-2,1,3-benzothiadiazole and the subsequent fabrication of organic electronic devices.

Synthesis of a Donor-Acceptor Copolymer via Stille Coupling

This protocol describes the synthesis of a copolymer using a distannylated donor monomer and a dibrominated benzothiadiazole-based acceptor monomer. A precursor to our target molecule, 4,7-dibromo-5-chloro-2,1,3-benzothiadiazole, can be synthesized as a starting point.[8]

Workflow for Stille Coupling Polymerization:

Stille_Coupling cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up & Purification Donor Distannylated Donor Monomer Catalyst Pd2(dba)3 / P(o-tolyl)3 Donor->Catalyst Acceptor Dibrominated 5-Chloro-6-methyl-BT Acceptor->Catalyst Solvent Toluene or Chlorobenzene Catalyst->Solvent Temperature Reflux (e.g., 110 °C) Solvent->Temperature Precipitation Precipitation in Methanol Temperature->Precipitation Soxhlet Soxhlet Extraction (Hexane, Acetone, Chloroform) Precipitation->Soxhlet Final_Product Purified D-A Copolymer Soxhlet->Final_Product

Stille Coupling Polymerization Workflow

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of the distannylated donor monomer and the dibrominated 5-Chloro-6-methyl-2,1,3-benzothiadiazole acceptor monomer in anhydrous toluene.

  • Catalyst Addition: To the solution, add the palladium catalyst (e.g., Pd2(dba)3) and the phosphine ligand (e.g., P(o-tolyl)3).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the crude polymer.

  • Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., hexane, acetone, chloroform) to remove catalyst residues and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven overnight.

Fabrication of an Organic Thin-Film Transistor (OTFT)

This protocol outlines the fabrication of a bottom-gate, top-contact OTFT device using the synthesized polymer.

Workflow for OTFT Fabrication:

OTFT_Fabrication Start Start: Si/SiO2 Substrate Cleaning Substrate Cleaning (Sonication in Acetone, IPA) Start->Cleaning Surface_Treatment Surface Treatment (e.g., HMDS or OTS) Cleaning->Surface_Treatment Spin_Coating Spin Coating of Polymer Solution Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Vacuum Deposition of Source/Drain Electrodes (Au) Annealing->Electrode_Deposition Final_Device Completed OTFT Device Electrode_Deposition->Final_Device

OTFT Fabrication Workflow

Step-by-Step Protocol:

  • Substrate Preparation: Clean a heavily n-doped Si wafer with a thermally grown SiO2 layer by sequential sonication in acetone and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Modification: Treat the SiO2 surface with a self-assembled monolayer (e.g., hexamethyldisilazane, HMDS, or octadecyltrichlorosilane, OTS) to improve the semiconductor-dielectric interface.

  • Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL.

  • Thin-Film Deposition: Spin-coat the polymer solution onto the prepared substrate. The spin speed and time will determine the film thickness.

  • Annealing: Anneal the film at a temperature above its glass transition temperature to improve molecular ordering and remove residual solvent.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask using thermal evaporation in a high-vacuum chamber.

  • Device Characterization: Characterize the electrical properties of the OTFT using a semiconductor parameter analyzer in a probe station.

Data and Performance Metrics

The following table summarizes typical performance metrics for OFETs based on benzothiadiazole-containing polymers, illustrating the impact of different structural modifications. While specific data for 5-Chloro-6-methyl-2,1,3-benzothiadiazole is not yet widely published, these values provide a benchmark for expected performance.

Polymer SystemHole Mobility (cm²/Vs)On/Off RatioReference
P2ClBT-TVT (Dichlorinated BT)0.147-Macromolecules, 2017[7]
Benzothiadiazole-oligothiophene (oCVD)up to 4.0-J. Mater. Chem. C, 2024[10]
DH-BTZ-4T (Vacuum Deposited)0.171 x 10^5Chem. Mater., 2008[11]
DH-BTZ-4T (Solution Processed)6.0 x 10^-3-Chem. Mater., 2008[11]

Conclusion

5-Chloro-6-methyl-2,1,3-benzothiadiazole represents a promising building block for the next generation of organic electronic materials. The strategic combination of chloro and methyl substituents provides a sophisticated means to tune the electronic, photophysical, and morphological properties of resulting polymers and small molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this and related benzothiadiazole derivatives in creating high-performance organic electronic devices.

References

  • Chemical vapor deposition of high charge carrier mobility benzothiadiazole-based conjugated polymer thin films.
  • Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors.Macromolecules.
  • 5-Chloro-6-methyl-2,1,3-benzothiadiazole | C7H5ClN2S | CID 2781340.PubChem.
  • Design and Synthesis of Chlorinated Benzothiadiazide-based Polymers for Efficient Solar Energy Conversion.OSTI.GOV.
  • Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents.New Journal of Chemistry (RSC Publishing).
  • The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors.RSC Publishing.
  • Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes.Science China Chemistry.
  • Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.PubMed.
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.MDPI.
  • Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution.
  • Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes.Sci-Hub.
  • Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics.
  • Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals.
  • High-Mobility Organic Thin Film Transistors Based on Benzothiadiazole-Sandwiched Dihexylquaterthiophenes.

Sources

Application Note: Strategic Functionalization of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Chloro-6-methyl-2,1,3-benzothiadiazole (CAS: 50636-02-7) represents a high-value "dual-handle" scaffold for medicinal chemistry and materials science. Unlike its more common congener used in Tizanidine synthesis (which lacks the methyl group), this specific isomer offers two distinct orthogonal reactivity vectors:

  • The Electrophilic Core (C-Cl): Activated by the electron-deficient benzothiadiazole (BTD) ring, facilitating transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (

    
    ).
    
  • The Benzylic Handle (C-Me): Susceptible to radical functionalization, enabling "arm-extension" strategies to generate aldehydes, amines, or alkyl halides.

This guide outlines three divergent synthetic protocols to transform this building block into novel bioactive heterocycles and optoelectronic donor-acceptor (D-A) systems.

Reactivity Profile & Divergent Synthesis Map

The BTD core is strongly electron-withdrawing, making the C5-position highly reactive towards oxidative addition with Palladium (0), while the C6-methyl group allows for radical-mediated functionalization.

Figure 1: Divergent Synthetic Pathways

ReactivityMap Figure 1: Strategic derivatization vectors for 5-Chloro-6-methyl-2,1,3-benzothiadiazole. Start 5-Chloro-6-methyl- 2,1,3-benzothiadiazole (Starting Material) Prod1 Benzylic Bromides (Precursors for Amines/Azides) Start->Prod1 Pathway A: Wohl-Ziegler Bromination (NBS) Prod2 Biaryl D-A Systems (OPV/OLED Materials) Start->Prod2 Pathway B: Suzuki-Miyaura Coupling Prod3 Quinoxaline/Benzimidazole Derivatives Start->Prod3 Pathway C: Ring Reduction & Condensation

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the chloro and methyl substituents.

Protocol A: Benzylic Functionalization (The "Arm Extension")

Objective: Synthesis of 5-chloro-6-(bromomethyl)-2,1,3-benzothiadiazole. Rationale: The methyl group at the C6 position is benzylic. Despite the electron-deficient nature of the ring (which typically deactivates benzylic positions toward carbocation formation), radical bromination proceeds efficiently. The resulting bromide is a versatile electrophile for introducing solubilizing alkyl chains or pharmacophores (amines).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
5-Chloro-6-methyl-BTD 1.0Substrate
N-Bromosuccinimide (NBS) 1.1Bromine Source
AIBN 0.05Radical Initiator
Benzotrifluoride (

)
SolventGreen alternative to

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-Chloro-6-methyl-2,1,3-benzothiadiazole (1.0 g, 5.4 mmol) in anhydrous

    
      (20 mL).
    
    • Note: Benzotrifluoride is preferred over

      
       due to lower toxicity and higher boiling point, accelerating the reaction.
      
  • Activation: Add NBS (1.06 g, 5.9 mmol) and AIBN (44 mg, 0.27 mmol).

  • Reaction: Degas the mixture with Argon for 10 minutes. Heat to reflux (approx. 102°C) under an inert atmosphere.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material is fluorescent; the product is less so. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Stability Warning: Benzylic bromides are lachrymators and hydrolytically unstable. Store under inert gas at 4°C.

Protocol B: Palladium-Catalyzed Cross-Coupling (The "Core Modification")

Objective: Synthesis of 5-Aryl-6-methyl-2,1,3-benzothiadiazole derivatives. Rationale: The BTD unit is a classic "acceptor" in Donor-Acceptor (D-A) organic semiconductors. Coupling electron-rich aryl boronic acids to the C5-position creates low-bandgap materials. The C6-methyl group provides steric twist, preventing complete planarization, which can be tuned to adjust solubility and aggregation properties in thin films.

Experimental Workflow

SuzukiWorkflow Figure 2: Optimized Suzuki-Miyaura Coupling Workflow for BTD Scaffolds. Step1 Reagent Prep: Mix 5-Cl-6-Me-BTD (1 eq) + Aryl Boronic Acid (1.2 eq) Step2 Catalyst Addition: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) Base: K3PO4 (2.0 eq) Step1->Step2 Step3 Solvent System: Toluene/Water (10:1) Degas thoroughly (Argon) Step2->Step3 Step4 Reaction: Heat to 100°C for 12-16h (Sealed Tube preferred) Step3->Step4 Step5 Workup & Isolation: Extract (DCM) -> Dry -> Column Step4->Step5

Critical Optimization Parameters
ParameterStandard ConditionOptimized for BTD CoreReason
Catalyst


/ SPhos
SPhos facilitates oxidative addition into the electron-poor/sterically hindered C-Cl bond.
Base


Anhydrous phosphate prevents hydrolytic degradation of sensitive boronic acids.
Solvent DMFToluene/Water Biphasic system reduces protodeboronation side reactions.

Protocol C: Ring Reduction (Scaffold Hopping)

Objective: Conversion to 4-Chloro-5-methyl-1,2-diaminobenzene. Application: This intermediate allows the "swapping" of the thiadiazole ring for a pyrazine (to make quinoxalines) or imidazole (to make benzimidazoles), retaining the 5-chloro-6-methyl substitution pattern on the benzene ring.

Methodology
  • Reduction: Dissolve 5-Chloro-6-methyl-2,1,3-benzothiadiazole (500 mg) in Ethanol (15 mL).

  • Reagent: Add Zinc dust (10 equiv.) and slowly add conc. HCl (excess) dropwise at 0°C.

    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Process: Stir at room temperature for 2 hours. The yellow color of the BTD solution will fade to colorless/pale pink (characteristic of diamines).

  • Isolation: Neutralize with NaOH (aq) to pH 8. Extract immediately with EtOAc (diamines are oxidation-prone).

  • Derivatization (Recommended): Do not store the diamine. React immediately with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) to form the stable quinoxaline derivative.

Safety & Handling

  • Toxicity: Benzothiadiazoles are potential sensitizers. Handle in a fume hood.

  • Lachrymators: The benzylic bromide product (Protocol A) is a potent lachrymator. Use double gloves and quench glassware with dilute NaOH before cleaning.

  • Waste: Palladium waste must be segregated. Zinc residues from reduction are heavy metal waste.

References

  • PubChem Compound Summary: 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CID 2781340).[6] National Center for Biotechnology Information. Available at: [Link]

  • Reaction Scope & BTD Functionalization: Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization. J. Org.[2] Chem. 2024, 89, 6138–6148.[2] Available at: [Link][2]

  • Related Tizanidine Chemistry: Preparations methods of tizanidine (API) and related compounds. ResearchGate. Available at: [Link]

  • Analogous Synthesis: Synthesis of a Benzothiadiazole-Based D−A Molecule. MDPI Molecules 2021. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole (C₇H₅ClN₂S). This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocol for improved yield and purity.

Core Synthesis Overview

The most prevalent and reliable method for synthesizing the 2,1,3-benzothiadiazole core is the reaction of an ortho-phenylenediamine with a sulfur source.[1][2] Specifically, for 5-Chloro-6-methyl-2,1,3-benzothiadiazole, the synthesis involves the cyclization of 4-chloro-5-methyl-1,2-phenylenediamine with thionyl chloride (SOCl₂). This reaction, a variation of the Hinsberg reaction, is efficient but requires careful control of conditions to maximize yield and minimize side products.[3]

The fundamental reaction is as follows:

Chemical reaction for the synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

This guide will address critical parameters and potential pitfalls in this process.

Experimental Protocol: A Validated Approach

This protocol provides a robust baseline for the synthesis. All quantitative data and key parameters are summarized in Table 1 for quick reference.

Materials & Reagents:

  • 4-chloro-5-methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous pyridine or triethylamine (optional, as base)

  • Anhydrous solvent (e.g., toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE))

  • Standard workup and purification reagents (water, brine, sodium bicarbonate solution, anhydrous magnesium or sodium sulfate, silica gel, and appropriate solvents for chromatography/recrystallization).

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). The outlet of the condenser must be connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[4]

  • Reagent Preparation: In the flask, dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1.0 eq) in the chosen anhydrous solvent. If using a base like pyridine, it can be added at this stage.

  • Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (typically 2.0-2.5 eq). Add the SOCl₂ dropwise to the stirred solution at 0 °C (ice bath). The dropwise addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (see Table 1 for typical temperatures). Monitor the reaction progress by observing the cessation of gas evolution and by using Thin Layer Chromatography (TLC) to track the disappearance of the starting diamine.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it over crushed ice or into cold water to hydrolyze any remaining thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify it via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, or hexane/ethyl acetate) to yield pure 5-Chloro-6-methyl-2,1,3-benzothiadiazole.[5]

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Expert Notes
Starting Material Purity >98%ortho-Phenylenediamines are susceptible to air oxidation, turning dark and leading to colored impurities. Use fresh or purified starting material.
Solvent Anhydrous Toluene, DCM, DCEMust be anhydrous to prevent reaction with SOCl₂. Toluene is often preferred for its higher reflux temperature, which can drive the reaction to completion.
Thionyl Chloride (SOCl₂) 2.0 - 2.5 equivalentsA stoichiometric amount is 2.0 eq.[2] A slight excess ensures complete conversion of the diamine.
Base (Optional) Pyridine, TriethylamineCan be used to scavenge the HCl produced, but often the reaction is run without an external base. If used, it must be anhydrous.
Temperature Reflux (80-110 °C)Heating is required for the cyclization step. The exact temperature depends on the solvent used.[4]
Reaction Time 2 - 6 hoursMonitor by TLC. Prolonged heating at high temperatures can lead to side reactions, such as chlorination of the methyl group.[6]
Typical Yield 80-95%Yields are highly dependent on the purity of reagents and the exclusion of moisture.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

dot```dot

G start Start Synthesis reagents Prepare Anhydrous Reagents & Inert Atmosphere Setup start->reagents addition Slowly Add SOCl₂ at 0 °C reagents->addition reflux Heat to Reflux (2-6 hours) addition->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Quench, Extract, & Concentrate monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify product Pure Product purify->product

Caption: Troubleshooting decision tree for yield issues.

Problem 3: I'm having difficulty purifying the final product.

  • Q: My column chromatography shows multiple spots close together.

    • A: This often indicates an incomplete reaction or the presence of closely related side products. The starting diamine is more polar than the benzothiadiazole product and should be well-separated. If spots are very close to your product's Rf, it could be a result of minor side reactions on the benzene ring or the methyl group.

    • Solution: Optimize your chromatography. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). If separation is still poor, recrystallization may be more effective. Try dissolving the crude material in a minimal amount of a hot solvent in which it is soluble (like ethanol) and then adding a co-solvent in which it is less soluble (like water) until turbidity appears, then allow it to cool slowly.

  • Q: My product seems to be degrading on the silica gel column.

    • A: While 2,1,3-benzothiadiazoles are generally stable, highly acidic or basic impurities in the crude mixture can interact with the slightly acidic silica gel, potentially causing streaking or degradation.

    • Expert Insight: To mitigate this, you can neutralize the crude product before loading it onto the column. Dissolve it in your solvent of choice (e.g., DCM) and wash it with a mild bicarbonate solution, then dry and concentrate it again. Alternatively, you can add a very small amount (e.g., 0.1-1%) of a neutralising agent like triethylamine to your chromatography eluent.

Frequently Asked Questions (FAQs)

  • Q1: What is the detailed mechanism for the formation of the 2,1,3-benzothiadiazole ring with thionyl chloride?

    • A: The reaction proceeds through a two-step process. First, both amino groups of the ortho-phenylenediamine react with thionyl chloride to form an N-sulfinyl intermediate. This is followed by an intramolecular cyclization with the elimination of two molecules of HCl and one molecule of sulfur monoxide (which is unstable and disproportionates), ultimately forming the stable, aromatic thiadiazole ring. The use of two equivalents of SOCl₂ drives this process. [2]

  • Q2: Why is thionyl chloride preferred over other sulfur transfer reagents?

    • A: Thionyl chloride is highly effective and convenient for two main reasons. First, it acts as both the sulfur source and a dehydrating agent. Second, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. [4]This allows them to be easily removed from the reaction mixture by a gas trap, which drives the reaction equilibrium towards the product and simplifies the purification process significantly.

  • Q3: Is it necessary to use a base like pyridine?

    • A: Not always. The reaction generates two equivalents of HCl. A base like pyridine can be added to neutralize this acid, which can sometimes prevent acid-catalyzed side reactions. However, many established procedures run successfully without an added base, especially in a non-polar solvent like toluene where the HCl has limited solubility. If your starting material or product is particularly acid-sensitive, including a non-nucleophilic base is advisable.

  • Q4: Can this synthesis be scaled up for larger quantities?

    • A: Yes, this synthesis is scalable. [7]However, for kilogram-scale production, careful consideration must be given to heat management during the exothermic addition of thionyl chloride and efficient scrubbing of the large volumes of HCl and SO₂ gas produced. A jacketed reactor with controlled cooling and a robust gas scrubbing system would be essential.

References

  • Georg Thieme Verlag. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023). 2,1,3-Benzothiadiazole. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023). Hinsberg reaction. Retrieved February 23, 2026, from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Boere, R. T. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. University of Lethbridge. Retrieved February 23, 2026, from [Link]

  • Targosz-Korecka, M., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1279. [Link]

  • Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64, 539–554. [Link]

  • Collins, D. J., & Hetherington, M. W. (1974). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 27(7), 1779-1783.
  • PubChem. (n.d.). 5-Chloro-6-methyl-2,1,3-benzothiadiazole. Retrieved February 23, 2026, from [Link]

  • Moody, C. J., & Rees, C. W. (1979). Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation ofd[1][2]ithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

Sources

common side reactions in the synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for organic chemists and process engineers involved in the synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole .

Topic: Troubleshooting Common Side Reactions & Critical Process Parameters Document ID: TS-BTD-056 Role: Senior Application Scientist Last Updated: February 23, 2026

Executive Summary & Reaction Overview

The synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole (Target) is typically achieved via the thionyl chloride (


) cyclization  of 4-chloro-5-methyl-1,2-phenylenediamine . While this reaction is robust, the presence of the electron-donating methyl group and the electron-withdrawing chlorine atom creates a unique electronic environment that predisposes the system to specific side reactions, most notably benzylic chlorination  and oxidative oligomerization .

This guide addresses the mechanistic causality of these failures and provides self-validating protocols to mitigate them.

Core Reaction Pathway

The reaction proceeds through an N-sulfinylamine intermediate, which undergoes intramolecular nucleophilic attack to close the thiadiazole ring.

ReactionPathway Diamine 4-Chloro-5-methyl- 1,2-phenylenediamine NSulfinyl N-Sulfinyl Intermediate Diamine->NSulfinyl Fast (-HCl) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->NSulfinyl Target 5-Chloro-6-methyl- 2,1,3-benzothiadiazole NSulfinyl->Target Rate Limiting Cyclization (-SO2) Oligomers Side Product B: Sulfur-Nitrogen Oligomers (Tars) NSulfinyl->Oligomers Oxidation/Stalling Chloromethyl Side Product A: 6-(Chloromethyl) analog (Over-chlorination) Target->Chloromethyl Radical/Electrophilic Chlorination (Excess SOCl2/Heat)

Figure 1: Reaction mechanism and competing pathways. The transformation involves a sensitive N-sulfinyl intermediate that can divert to oligomers if cyclization is stalled.

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting a significant impurity with M+34 mass shift (M+Cl-H)."

Diagnosis: Benzylic Chlorination (Over-chlorination). Mechanism: The methyl group at the C6 position is susceptible to radical chlorination by


, especially if sulfuryl chloride (

) impurities are present or if the reaction is refluxed for excessive periods. This forms 5-chloro-6-(chloromethyl)-2,1,3-benzothiadiazole .

Corrective Action:

  • Purify Reagent: Distill technical grade

    
     with triphenyl phosphite or linseed oil to remove sulfur chlorides (
    
    
    
    ,
    
    
    ) before use.
  • Solvent Switch: Do not use neat

    
     as the solvent. Use a chemically inert solvent like toluene  or chlorobenzene  and add 
    
    
    
    in controlled excess (1.5–2.0 equivalents).
  • Temperature Control: Limit reflux temperature. Radical chlorination has a higher activation energy than the cyclization; maintaining the temperature at 70–80°C (rather than >100°C) favors the kinetic cyclization product.

Issue 2: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Oxidative Polymerization / Oligomerization. Mechanism: Benzothiadiazole precursors are electron-rich diamines. In the presence of oxidizing agents (like air or degrading


) and insufficient mixing, the diamine can form radical cations that polymerize into conductive "aniline black"-type tars before the ring closes.

Corrective Action:

  • Order of Addition: Never add the solid diamine to hot

    
    . Always add the 
    
    
    
    dropwise to a suspension/solution of the diamine to ensure the N-sulfinyl intermediate forms immediately, protecting the amine from oxidation.
  • Inert Atmosphere: Rigorous exclusion of oxygen is required. Sparge the reaction vessel with Nitrogen or Argon.

  • Catalysis: The addition of a catalytic amount of pyridine or DMF (0.1 eq) can accelerate the rate-limiting ring closure, reducing the residence time of the reactive intermediate.

Issue 3: "Yield is low, and I see starting material after workup."

Diagnosis: Hydrolysis of the N-Sulfinyl Intermediate. Mechanism: The N-sulfinylamine intermediate is extremely moisture-sensitive. If the reaction is quenched too early or if moisture enters the system, it hydrolyzes back to the starting diamine or forms sulfur dioxide adducts that decompose upon isolation.

Corrective Action:

  • Process Check: Ensure the reaction is driven to completion by monitoring the cessation of

    
     gas evolution.
    
  • Drying: Pre-dry the diamine precursor. Even 1% water content consumes 1 equivalent of

    
     and generates heat/acid that degrades the product.
    
  • Endpoint Verification: Do not rely solely on TLC (which can hydrolyze intermediates on the plate). Use in-situ IR or check for the disappearance of the N-H stretch in aliquots processed under anhydrous conditions.

Optimized Experimental Protocol

Standardized for 10g scale to minimize side reactions.

Reagents:

  • 4-Chloro-5-methyl-1,2-phenylenediamine (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq) – Freshly distilled preferred
    
  • Toluene (10 volumes) – Anhydrous

  • Pyridine (0.1 eq) – Catalyst

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Slurry Formation: Charge the diamine and Toluene. Add Pyridine.[1] Heat to 50°C to ensure partial dissolution/suspension.

  • Controlled Addition: Add

    
     dropwise over 30–45 minutes. Observation: Vigorous gas evolution (
    
    
    
    ,
    
    
    ) will occur. The mixture may darken temporarily.
  • Cyclization: Once addition is complete, heat the mixture to reflux (110°C) . Maintain reflux for 3–5 hours.

    • Checkpoint: Monitor reaction by TLC (Silica, 20% EtOAc/Hexane). The fluorescent diamine spot should disappear; the product is usually less polar and UV-active (often non-fluorescent or weakly blue).

  • Workup (The "Dry" Method):

    • Distill off excess

      
       and Toluene under reduced pressure directly from the flask.
      
    • Resuspend the residue in water (carefully!) to quench traces of thionyl species.

    • Neutralize with saturated

      
       to pH 7–8.
      
    • Extract with Dichloromethane (DCM).

  • Purification:

    • If the crude is dark: Pass through a short pad of silica gel (eluting with DCM) to remove tars.

    • Recrystallization: Ethanol/Water or Heptane/Toluene mixtures are effective for removing chlorinated impurities.

Impurity Profile Summary

Impurity TypeObserved Mass (LC-MS)OriginPrevention Strategy
Starting Material M (156 Da)Incomplete reaction / HydrolysisIncrease reaction time; Ensure anhydrous conditions.
Chloromethyl Analog M+34 (218 Da)Radical attack on Methyl groupLower temp; Remove

from

; Use radical scavenger.
Dichlorinated Ring M+34 (218 Da)Electrophilic substitution on ringAvoid Lewis Acid catalysts (Fe, Al) in the system.
Sulfur Oligomers Broad/High MWOxidation of diamineStrict inert atmosphere; Slow addition of

.

References

  • Synthesis of 1,2,4-benzothiadiazinyl radicals. (2013). Chemical Science. The Royal Society of Chemistry. (Detailed mechanism of thionyl chloride cyclization and chlorination side reactions).

  • Synthesis of benzothiadiazole-based molecules. (2021). ResearchGate.[2][3] (Review of synthetic routes including thionyl chloride mediated ring closure).

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (2004). Science of Synthesis.[4] Thieme Chemistry. (Authoritative grounding on the hydrolysis of N-sulfinyl intermediates and reaction stoichiometry).

  • 5-Chloro-6-methyl-2,1,3-benzothiadiazole Compound Summary. (2021). PubChem. National Library of Medicine. (Chemical structure and physical property verification).

Sources

optimization of reaction conditions for benzothiadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Optimization of Reaction Conditions

Welcome to the BTD Synthesis Support Hub. Unlike standard heterocycles, 2,1,3-benzothiadiazole (BTD) presents a unique set of electronic challenges. It is a strong electron acceptor (π-deficient), making it prone to nucleophilic attack but resistant to electrophilic substitution without activation. Its planar structure leads to strong


 stacking, often resulting in solubility issues that mimic reaction failures.

Below are the resolved tickets for the most critical bottlenecks in BTD chemistry.

Ticket #001: Core Skeleton Synthesis & Halogenation

User Issue: "I am scaling up the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole. My yields are inconsistent (40-60%), and the bromination step creates a sticky suspension that is hard to filter."

Diagnosis: The standard condensation of o-phenylenediamine with thionyl chloride (


) is robust, but the subsequent bromination is sensitive to solvent choice and acid concentration. Inconsistent yields usually stem from incomplete hydrobromic acid saturation  or thermal runaway  during bromine addition, which leads to poly-brominated byproducts.
Protocol: Optimized "One-Pot" Bromination

Ref: Adapted from Marder et al. and standard industrial protocols [1, 2].

The Fix (Step-by-Step):

  • Cyclization: Dissolve o-phenylenediamine (1.0 eq) in DCM. Add triethylamine (4.0 eq) followed by slow addition of thionyl chloride (2.0 eq) at 0°C. Why: Base captures the HCl byproduct, preventing salt formation of the diamine which would stop the reaction.

  • Bromination (Critical Control Point):

    • Do NOT isolate the BTD core if scaling up. Switch solvent to 48% HBr.

    • Add

      
       (3.0 eq) dropwise to the BTD solution in 48% HBr.
      
    • Crucial: Heat to reflux (

      
      ) only after addition.
      
    • Troubleshooting the "Sticky" Solid: If the product oils out, the HBr concentration has dropped. Add additional 48% HBr to re-suspend the solid.

  • Quenching: Pour into saturated

    
     to remove excess bromine.
    

Data: Yield Comparison

Method Reagents Yield Notes

| Standard |


 / acetic acid | 45-55% | Difficult purification; mono-bromo impurities. |
| Optimized  | 

/ 48% HBr (reflux)
| 85-92% | Precipitates as pure solid; no chromatography needed. | | Iron-Cat |

/ Fe powder | 70% | Iron residues difficult to remove from final optoelectronic materials. |
Ticket #002: Suzuki Coupling "Stalling"

User Issue: "I am trying to couple 4,7-dibromo-BTD with a thiophene boronic acid. The reaction turns black (Pd crash) and stops at the mono-substituted product. Adding more catalyst doesn't help."

Diagnosis: BTD is an "electron sink." The nitrogen atoms on the thiadiazole ring can coordinate to Palladium, poisoning the catalyst. Furthermore, the mono-substituted product is often less soluble than the starting material, crashing out before the second coupling occurs.

Troubleshooting Workflow: The "Solubility-Ligand" Matrix

1. Ligand Selection (The "Bodyguard"): Standard


 often fails here because 

is not bulky enough to prevent Pd-N (BTD) coordination.
  • Recommendation: Switch to

    
     + S-Phos  or 
    
    
    
    .
  • Mechanism:[1][2] Bulky, electron-rich phosphines facilitate oxidative addition and, more importantly, prevent the BTD nitrogen lone pairs from binding to the Pd center [3].

2. The Solvent Switch: If you see a precipitate forming during the reaction, your intermediate has crystallized.

  • Standard: Toluene/Water (Failed?

    
     Switch)
    
  • Optimized: Chlorobenzene or 1,2-Dichlorobenzene at 100-110°C. These solvents break

    
     stacking aggregates.
    

3. Base Choice:

  • Avoid

    
     (too weak). Use 
    
    
    
    (anhydrous) or
    
    
    (if using boronic esters).

SuzukiTroubleshooting Start Suzuki Coupling Stalled CheckColor Is Reaction Black/Mirror? Start->CheckColor CheckSolids Is there precipitate? CheckColor->CheckSolids Yes (Pd Crash) Boronic Protodeboronation: Use Boronic Ester or Anhydrous Cond. CheckColor->Boronic No (Pale/Brown) Soluble Cat Poisoning: Switch to S-Phos or X-Phos CheckSolids->Soluble No (Homogeneous) Insoluble Solubility Limit: Switch to Chlorobenzene or o-DCB CheckSolids->Insoluble Yes (Precipitate)

Figure 1: Decision tree for troubleshooting stalled Suzuki couplings on BTD scaffolds.

Ticket #003: Direct C-H Arylation (The Green Route)

User Issue: "I want to avoid tin (Stille) and boron (Suzuki) reagents. Can I directly couple thiophenes to the BTD core? I'm getting regioselectivity issues."

Diagnosis: Direct Arylation Polymerization (DArP) or coupling is highly effective for BTD because the ring is electron-deficient, making the C-H bonds acidic enough for activation. However, selectivity between C4 (desired) and C5 (beta-position) depends on the "Proton Shuttle" mechanism.

Protocol: Concerted Metallation-Deprotonation (CMD)

Ref: Fagnou Conditions adapted for BTD [4, 5].

The Secret Ingredient: Pivalic Acid (PivOH) You must use a carboxylate additive. Carbonate bases alone are insufficient for the C-H bond cleavage energy barrier.

Optimized Conditions:

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand:

    
     or 
    
    
    
  • Base:

    
     (2.0 eq)
    
  • Additive: Pivalic Acid (30 mol%) [3]

  • Solvent: DMAc or Toluene (100-120°C)

Mechanism of Action: Pivalate coordinates to the Pd(II) center and acts as an intramolecular base, deprotonating the C-H bond of the thiophene/arene while it coordinates to the metal. This lowers the activation energy significantly compared to an intermolecular deprotonation.

Regioselectivity Table:

Conditions Major Product Mechanism
No Acid Additive Low Yield / C4+C5 mix Electrophilic Aromatic Substitution (SEAr) - Slow

| With PivOH | C4-Selective (>95%) | CMD Pathway - Fast |

Ticket #004: Purification & Characterization

User Issue: "My NMR shows broad lumps, and the product won't dissolve in


. Is it a polymer?"

Diagnosis: Not necessarily.[4] BTD derivatives are notorious for strong aggregation. A "brick dust" solid often means your molecule is stacking perfectly, preventing solvent penetration.

The "Hot" Fix:

  • High-Temp NMR: Run NMR in

    
     (Tetrachloroethane-d2)  or 
    
    
    
    at 80-100°C .
    • Result: Broad peaks usually sharpen into distinct multiplets as aggregates break.

  • Soxhlet Extraction: Instead of column chromatography (which often streaks), purify via Soxhlet extraction.

    • Sequence: Methanol (removes salts/catalyst)

      
       Hexane (removes oligomers) 
      
      
      
      Chloroform (extracts product).
Experimental Workflow Visualization

BTD_Workflow OPD o-Phenylenediamine BTD 2,1,3-Benzothiadiazole (Core) OPD->BTD SOCl2, Et3N DCM, 0°C Br_BTD 4,7-Dibromo-BTD (Key Intermediate) BTD->Br_BTD Br2, 48% HBr Reflux (120°C) Func_BTD Functionalized BTD (Donor-Acceptor) Br_BTD->Func_BTD Suzuki/Stille/DArP Pd-Cat, PivOH Func_BTD->Br_BTD Failed? Check Solubility/Ligand

Figure 2: Optimized synthetic pathway for high-performance BTD derivatives.

References
  • Neto, B. A. D., et al. (2005). "Benzothiadiazole derivatives: new synthesis and photophysical properties." Tetrahedron, 61(46), 10975-10982. Link

  • Marder, S. R., et al. (2016).[5] "C–H-Activated Direct Arylation of Strong Benzothiadiazole and Quinoxaline-Based Electron Acceptors." The Journal of Organic Chemistry, 81(1), 360-370.[6] Link

  • BenchChem Technical Support. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem Protocols. Link

  • Ossila Product Literature. (2024). "4,7-Dibromo-2,1,3-benzothiadiazole Synthesis and Applications." Link

  • MDPI Molecules. (2021). "Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings." Molecules, 26(4).[7] Link

Sources

Technical Support Center: 5-Chloro-6-methyl-2,1,3-benzothiadiazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-CMBT-2026 Subject: Scale-Up Protocols, Troubleshooting, and Safety for Benzothiadiazole Ring Closure Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry & The Challenge

Welcome to the technical support hub for 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CMBT). This compound is a critical heterocyclic building block, sharing structural homology with pharmaceutical intermediates like Tizanidine.

The industrial synthesis relies on the N-sulfinylation and ring closure of 4-chloro-5-methyl-1,2-phenylenediamine using thionyl chloride (


). While the chemistry appears straightforward on paper, scaling this reaction presents three distinct engineering challenges:
  • Gas Evolution: Massive release of

    
     and 
    
    
    
    requires efficient scrubbing.
  • Exotherm Control: The reaction is highly exothermic; uncontrolled addition leads to thermal runaway.

  • Regio-purity: Ensuring the starting diamine is isomerically pure is critical, as separating benzothiadiazole isomers downstream is notoriously difficult.

This guide replaces standard SOPs with a dynamic Troubleshooting & Optimization System .

Module 1: Critical Raw Material Control

User Question: "My reaction yield fluctuates between 60% and 85% despite identical conditions. What is the variable?"

Technical Diagnosis: The culprit is almost always the oxidation state of the diamine precursor (4-chloro-5-methyl-1,2-phenylenediamine). Phenylenediamines are air-sensitive. If your starting material is dark brown or black, it has partially oxidized to quinone imines or azo-polymers, which do not cyclize and poison the reaction.

Protocol: The "Amine Quality" Check Before loading the reactor, perform this colorimetric check:

  • Dissolve 100 mg of diamine in 5 mL of methanol.

  • Pass: Solution is pale yellow to light tan.

  • Fail: Solution is dark tea-colored or opaque black. Action: Recrystallize the starting material (typically from toluene/heptane) before use.

Module 2: The Reaction (Ring Closure)

User Question: "I am seeing severe foaming and pressure buildup during thionyl chloride addition. How do I control this at 50L scale?"

Technical Diagnosis: The reaction generates 2 moles of gas (


 + 

) for every 1 mole of product. At scale, the "foaming" is actually gas entrainment in the viscous slurry. Fast addition overwhelms the condenser and scrubber capacity.

Optimized Workflow (The "Gradual Feed" Protocol):

ParameterSpecificationCausality
Solvent Toluene (preferred) or ChlorobenzeneHigh boiling point allows reflux; forms azeotrope with residual water.
Stoichiometry Diamine (1.0 eq) :

(2.5 - 3.0 eq)
Excess

acts as solvent/dehydrating agent and drives kinetics.
Temperature Start at 0–5°C; Ramp to 80°CLow temp prevents initial exotherm spike; High temp drives

off-gassing.
Addition Mode Dropwise

to Diamine slurry
Critical: Never add Diamine to

(violent exotherm).

Step-by-Step Execution:

  • Slurry Formation: Suspend the diamine in Toluene (5-8 volumes).

  • Controlled Addition: Cool to <10°C. Add

    
     over 2–4 hours. Monitor off-gas rate.
    
  • The Ramp: Slowly heat to reflux (

    
    C). The slurry will dissolve into a clear, dark solution as the ring closes.
    
  • Completion: Reflux for 3–6 hours until gas evolution ceases.

Module 3: Visualization of Process Flow

The following diagram illustrates the critical pathway and the mandatory off-gas scrubbing system required for safety and environmental compliance.

CMBT_Process cluster_safety Safety Critical Zone Start Raw Material: 4-Chloro-5-methyl-1,2-phenylenediamine QC QC Check: Color/Purity Analysis Start->QC Reactor Reactor (Glass-Lined): Toluene + SOCl2 Addition (Temp: 0°C -> 110°C) QC->Reactor Pass Scrubber Scrubber System: 1. NaOH (Neutralization) 2. Water Trap Reactor->Scrubber Off-gas (SO2, HCl) Distillation Distillation: Remove Excess SOCl2 & Toluene Reactor->Distillation Reaction Complete Quench Quench: Pour into Ice/Water Distillation->Quench Concentrated Residue Filter Filtration & Drying: Crude CMBT Quench->Filter Final Final Product: 5-Chloro-6-methyl-2,1,3-benzothiadiazole Filter->Final

Caption: Process flow for CMBT synthesis highlighting the critical off-gas scrubbing loop required during the thionyl chloride addition phase.

Module 4: Troubleshooting Common Failure Modes

Issue: "Sticky" Solid or Oil upon Quenching

User Report: After removing the solvent and pouring onto ice, the product clumped into a sticky tar instead of a precipitating solid.

  • Root Cause: Residual Thionyl Chloride or Toluene. If

    
     is not fully removed, it reacts with the quench water to generate local heat and acid, melting the product (MP ~55-57°C).
    
  • Solution:

    • Perform a vacuum strip of the reaction mass to dryness before quenching.

    • Add a "chaser" solvent (small amount of fresh toluene) and strip again to azeotrope trace

      
      .
      
    • Use vigorous mechanical stirring during the ice quench to promote granulation.

Issue: High Impurity Levels (HPLC)

User Report: I see a persistent impurity at RRT 0.9 or 1.1.

  • Analysis:

Impurity TypeOriginRemediation
Unreacted Diamine Insufficient

or low reflux temp.
Ensure reflux is vigorous; check

quality (hydrolysis).
Regioisomer Impure starting material (4-chloro-3-methyl isomer).Impossible to remove efficiently at this stage. Must purify the precursor diamine.
Sulfinylamine Intermediate Incomplete ring closure.Extend reflux time by 2 hours; ensure anhydrous conditions.

Module 5: Safety & Waste Management (E-E-A-T)

User Question: "What are the specific hazards for the waste stream?"

Authoritative Safety Protocol: Handling Thionyl Chloride requires strict adherence to safety standards.

  • The Scrubber: The off-gas contains Sulfur Dioxide (

    
    ) and Hydrogen Chloride (
    
    
    
    ).
    • Setup: The reactor vent must pass through a trap (empty bottle) then into a scrubber containing 10-15% NaOH solution .

    • Warning: Do not allow the scrubber solution to suck back into the reactor (use a check valve or vacuum break).

  • Quench Hazard: The reaction mixture contains excess

    
    . When quenching into water, 
    
    
    
    gas will be liberated rapidly.
    • Rule: Always add the Reaction Mass to Water , NEVER Water to Reaction Mass.

References

  • PubChem. (n.d.).[1] 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CID 2781340).[1] National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Neumann, P. (1974). Heterocyclic Compounds and Methods for their Production (US Patent 3,843,668). U.S. Patent Office. (Foundational patent describing benzothiadiazole synthesis using thionyl chloride for Tizanidine analogs).
  • Pilarski, L. T., et al. (2024).[2] Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization. Journal of Organic Chemistry. (Discusses stability and functionalization of the BTD core). Retrieved from [Link][2]

Sources

Technical Support Center: Purification of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured as a dynamic troubleshooting center. It is designed for organic chemists and process engineers handling 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CMBT) .

The content synthesizes the chemical behavior of the 2,1,3-benzothiadiazole class (analogous to Tizanidine intermediates) with specific protocols for the chlorinated/methylated variant.

Case ID: CMBT-PUR-001 Status: Active Technical Lead: Senior Application Scientist

Diagnostic & Profiling (The Triage)

User Question: I have synthesized CMBT via the thionyl chloride ring closure of the diamine, but the product is dark and the melting point is broad. How do I identify the specific impurities?

Technical Response: The synthesis of benzothiadiazoles from o-phenylenediamines typically generates three classes of impurities. Before attempting purification, you must diagnose the "Species of Failure" using TLC or HPLC.

Impurity Profile Matrix
Impurity TypeOriginDetection SignatureChemical Behavior
Unreacted Diamine Precursor (4-chloro-5-methyl-1,2-phenylenediamine)TLC: Low

(streaking), stains with Ninhydrin. HPLC: Short retention time (polar).
Basic. Soluble in dilute acid. Oxidizes to dark tars.
Sulfur Oligomers Byproduct of

or

coupling
Visual: Dark orange/brown oil or gum. TLC: Baseline spots or non-polar smear.Neutral/Lipophilic. Difficult to crystallize.
Regioisomers Impure starting material (e.g., 4-chloro-7-methyl isomer)NMR: Split methyl peaks or aromatic coupling constant changes. HPLC: Shoulder peak on main product.Neutral. Very similar solubility to product.
Inorganic Salts Pyridine/Triethylamine salts (if base used)Visual: White precipitate. Ash Test: Non-combustible residue.Ionic. Water soluble.
Diagnostic Logic Flow

Use the following decision tree to determine your purification strategy.

DiagnosticFlow Start Crude CMBT Analysis CheckColor Is product Dark/Tar-like? Start->CheckColor CheckBasicity TLC: Dragendorff/Ninhydrin Positive? CheckColor->CheckBasicity No Action_Carbon Protocol A: Activated Carbon Treatment CheckColor->Action_Carbon Yes CheckNMR H-NMR: Extra Methyl Peaks? CheckBasicity->CheckNMR No Action_Acid Protocol B: Acid Wash Extraction CheckBasicity->Action_Acid Yes (Amine present) Action_Recryst Protocol C: Fractional Recrystallization CheckNMR->Action_Recryst Yes (Isomers) CheckNMR->Action_Recryst No (Standard Polish)

Figure 1: Diagnostic decision tree for impurity identification and protocol selection.

Purification Protocols (The Fix)

Protocol A: The "Chemical Wash" (Removing Diamines)

User Question: My TLC shows a polar spot that trails. Recrystallization isn't removing it.

Root Cause: The unreacted diamine precursor is structurally similar enough to co-crystallize but is significantly more basic than the benzothiadiazole product. The benzothiadiazole ring is electron-deficient and weakly basic (


), whereas the diamine is protonatable at pH 1-2.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of solid.

  • Acid Extraction: Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1][2][3] The diamine protonates and moves to the aqueous phase. The CMBT remains in the organic phase.

  • Neutralization (Safety): Wash the organic layer once with Saturated

    
     to remove residual acid, then once with Brine.
    
  • Drying: Dry over Anhydrous

    
     and concentrate in vacuo.
    
Protocol B: Fractional Recrystallization (Polishing)

User Question: Which solvent system gives the best recovery? I tried water but it's insoluble.

Technical Recommendation: Benzothiadiazoles are planar, stacking molecules. They require a solvent system that disrupts this stacking at high temperatures but forces order upon cooling.

Recommended Solvent System: Ethanol / Water (9:1)

  • Reflux: Suspend the crude solid in Ethanol (approx. 5-7 mL/g). Heat to reflux (

    
    ).
    
  • Solubilization: If not fully dissolved, add Ethanol dropwise until clear.

    • Note: If black particles remain undissolved at reflux, these are likely inorganic salts or polymerized tars. Hot filter immediately.

  • Nucleation: Remove from heat. Add water dropwise (approx 10% of total volume) until a faint turbidity persists, then add 1 drop of Ethanol to clear it.

  • Crystallization: Allow to cool slowly to room temperature, then chill at

    
     for 2 hours.
    
  • Wash: Filter and wash the cake with cold 50% Ethanol.

Solubility Data Table (Estimated for CMBT) | Solvent | Cold (


) | Hot (

) | Suitability | | :--- | :--- | :--- | :--- | | Water | Insoluble | Insoluble | Anti-solvent only | | Ethanol | Sparingly Soluble | Soluble | Ideal | | Dichloromethane | Very Soluble | Very Soluble | Extraction only | | Toluene | Soluble | Very Soluble | Good for removing tars |

Troubleshooting & FAQs (Deep Dive)

Q1: The product has a persistent pink/red hue even after recrystallization. Is this an impurity? A: Yes. This is characteristic of azo-dimer formation or trace sulfur-nitrogen radical species formed during the thionyl chloride closure.

  • The Fix: You must perform an Activated Carbon treatment .

    • Dissolve crude in hot Ethanol.

    • Add 5-10 wt% Activated Charcoal.

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot.

    • Proceed to crystallization.[2][4]

Q2: I have low yield. Is the product hydrolyzing during the acid wash? A: Unlikely. The 2,1,3-benzothiadiazole ring is exceptionally stable to acid. Yield loss is usually due to:

  • Over-washing: The product has slight solubility in water if the organic solvent volume is too low.

  • Mother Liquor Loss: The product is moderately soluble in Ethanol. Always collect a "second crop" by concentrating the mother liquor to half volume and chilling again.

Q3: Can I use Column Chromatography? A: Yes, but it is usually unnecessary for this molecule unless separating regioisomers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Start 9:1, Gradient to 7:3).

  • Elution Order: CMBT is less polar than the diamine and will elute first.

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (CMBT + Diamine + Tar) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash w/ 1M HCl (Removes Diamine) Dissolve->AcidWash OrgPhase Organic Phase (CMBT + Tar) AcidWash->OrgPhase Keep Organic Carbon Carbon Treat (Removes Color) OrgPhase->Carbon Recryst Recrystallize (EtOH/H2O) Carbon->Recryst Final Pure CMBT (White/Pale Yellow Needles) Recryst->Final

Figure 2: Optimized purification workflow for maximum purity and yield.

References

  • Synthesis of Benzothiadiazole Core

    • Title: Preparation and structure of 2,1,3-benzothiadiazole.[2][3][5][6][7]

    • Source: Wikipedia / Chemical Reviews.
    • Context: Describes the standard reaction of o-phenylenediamine with thionyl chloride.
    • URL:

  • Impurity Profiling (Analogous Chemistry)

    • Title: Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride.
    • Source: Indian Journal of Pharmaceutical Sciences (2010).
    • Context: Details the behavior of chlorinated benzothiadiazole intermedi
    • URL:

  • Solubility & Properties

    • Title: 5-Chloro-6-methyl-2,1,3-benzothiadiazole Properties.[8][9]

    • Source: PubChem Compound Summary.
    • Context: Molecular weight, lipophilicity (XLogP3)
    • URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 5-Chloro-6-methyl-2,1,3-benzothiadiazole

5-Chloro-6-methyl-2,1,3-benzothiadiazole is a halogenated and alkylated derivative of the 2,1,3-benzothiadiazole core. The introduction of a chlorine atom and a methyl group onto the benzene ring is expected to significantly influence its electronic distribution, and consequently, its spectral properties. Understanding these influences is crucial for its identification, characterization, and the development of structure-property relationships in novel derivatives.

Predicted Spectral Characteristics of 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Based on the analysis of its structural analogs, we can predict the key features in the spectra of 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the chloro group and the thiadiazole ring, and the electron-donating nature of the methyl group. A singlet corresponding to the methyl protons will be observed in the upfield region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. The carbon attached to the chlorine atom will experience a downfield shift, while the carbon of the methyl group will appear in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak. Fragmentation patterns will likely involve the loss of small molecules such as N₂, S, or HCl, as well as the cleavage of the methyl group.[4][5][6]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,1,3-benzothiadiazole derivatives typically exhibits absorption bands in the UV and visible regions, arising from π-π* and n-π* electronic transitions.[7][8] The presence of the chloro and methyl substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiadiazole, due to the extension of the conjugated system and the influence of the substituents on the energy levels of the molecular orbitals.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic and thiadiazole rings, and C-Cl stretching.

Comparative Spectral Data of Benzothiadiazole Analogs

To substantiate our predictions, this section presents a comparative analysis of the spectral data of key benzothiadiazole analogs.

Molecular Structures of Analogs

G cluster_0 5-Chloro-6-methyl-2,1,3-benzothiadiazole (Target Molecule) cluster_1 5-Methyl-2,1,3-benzothiadiazole cluster_2 5-Chloro-2,1,3-benzothiadiazole cluster_3 2,1,3-Benzothiadiazole Target Analog1 Analog2 Analog3

Figure 1. Molecular structures of the target molecule and its analogs.

¹H and ¹³C NMR Data Comparison
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-Methyl-2,1,3-benzothiadiazole 7.82 (d, 1H), 7.69 (s, 1H), 7.31 (d, 1H), 2.50 (s, 3H)154.5, 153.8, 137.5, 129.2, 120.9, 118.4, 21.5[9]
5-Chloro-2,1,3-benzothiadiazole 7.95 (d, 1H), 7.85 (d, 1H), 7.45 (dd, 1H)154.2, 152.9, 132.8, 129.7, 121.8, 120.3[10]
2,1,3-Benzothiadiazole 8.05-7.95 (m, 2H), 7.75-7.65 (m, 2H)154.8, 129.3, 121.2[11]

Table 1. Comparison of ¹H and ¹³C NMR spectral data for benzothiadiazole analogs.

Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)Reference
5-Methyl-2,1,3-benzothiadiazole C₇H₆N₂S150.20150 (M⁺), 122, 108, 95PubChem CID: 2781249
5-Chloro-2,1,3-benzothiadiazole C₆H₃ClN₂S170.62170/172 (M⁺/M+2⁺), 135, 108[10]
2,1,3-Benzothiadiazole C₆H₄N₂S136.18136 (M⁺), 108, 82[12]

Table 2. Comparison of mass spectrometry data for benzothiadiazole analogs.

UV-Vis and IR Spectroscopy Data Comparison
CompoundUV-Vis (λmax, nm)IR (cm⁻¹)Reference
Benzothiadiazole Derivatives Generally show absorption maxima between 300-500 nm, corresponding to π-π* and intramolecular charge transfer (ICT) transitions. The position of λmax is sensitive to substituents.Aromatic C-H stretching (~3050-3100), C=C and C=N stretching (~1400-1600), and substituent-specific bands.[7][8][13]

Table 3. General UV-Vis and IR spectral characteristics of benzothiadiazole derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition Dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Filter Filter the solution through a plug of glass wool in a Pasteur pipette to remove any particulate matter. Dissolve->Filter Transfer Transfer the clear solution into a clean, dry 5 mm NMR tube. Filter->Transfer Cap Cap the NMR tube. Transfer->Cap Insert Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. Lock_Shim Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. Insert->Lock_Shim Acquire_1H Acquire the ¹H NMR spectrum. Lock_Shim->Acquire_1H Acquire_13C Acquire the ¹³C NMR spectrum. Acquire_1H->Acquire_13C Process Process the data (Fourier transform, phase correction, and baseline correction). Acquire_13C->Process

Figure 2. Workflow for NMR sample preparation and data acquisition.

Mass Spectrometry

G cluster_0 Mass Spectrometry Sample Preparation cluster_1 Mass Spectrometry Data Acquisition Dissolve_MS Dissolve a small amount of sample (approx. 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile). Dilute Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL). Dissolve_MS->Dilute Transfer_MS Transfer the solution to a suitable vial for the mass spectrometer's autosampler. Dilute->Transfer_MS Introduce Introduce the sample into the ion source (e.g., via direct infusion or LC-MS). Ionize Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Introduce->Ionize Analyze Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Ionize->Analyze Detect Detect the ions and generate the mass spectrum. Analyze->Detect

Figure 3. Workflow for mass spectrometry sample preparation and analysis.

UV-Visible Spectroscopy

G cluster_0 UV-Vis Sample Preparation cluster_1 UV-Vis Data Acquisition Dissolve_UV Dissolve the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) to prepare a stock solution of known concentration. Dilute_UV Dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.1 and 1.0. Dissolve_UV->Dilute_UV Transfer_UV Transfer the solution to a quartz cuvette. Dilute_UV->Transfer_UV Blank Record a baseline spectrum using a cuvette filled with the solvent. Measure Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range. Blank->Measure

Figure 4. Workflow for UV-Visible spectroscopy sample preparation and measurement.

Infrared Spectroscopy

G cluster_0 IR Sample Preparation (KBr Pellet) cluster_1 IR Data Acquisition Mix Grind a small amount of the solid sample with dry potassium bromide (KBr). Press Press the mixture into a thin, transparent pellet using a hydraulic press. Mix->Press Place Place the KBr pellet in the sample holder of the FTIR spectrometer. Record Record the IR spectrum. Place->Record

Figure 5. Workflow for IR spectroscopy sample preparation (KBr pellet method) and data acquisition.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectral analysis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole by leveraging comparative data from its structural analogs. The presented data and protocols serve as a valuable resource for researchers working with benzothiadiazole derivatives, aiding in their synthesis, characterization, and the rational design of new molecules with tailored properties. The principles of spectral interpretation and the detailed experimental workflows are broadly applicable to the characterization of novel organic compounds in various scientific disciplines.

References

  • Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Semantic Scholar. [Link]

  • Eco-Friendly Synthesis of Highly Emissive Benzothiadiazole-Based Fluorophores via Solvent-Free Hand-Grinding Horner–Wadsworth. Rsc.org. [Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]

  • Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. RSC Publishing. [Link]

  • Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. PMC. [Link]

  • New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. MDPI. [Link]

  • Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. ResearchGate. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]

  • Synthesis, Characterization and Evaluation of Biological Activity of New Heterocyclic Compounds Containing 1,2,4- Triazoleand 1,3,4-Thiadiazole Rings. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

  • 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 2,1,3-Benzothiadiazole. Wikipedia. [Link]

  • Simple Benzothiadiazole derivatives as buried interface materials towards efficient and stable nip perovskite solar cells. The Royal Society of Chemistry. [Link]

  • Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents. New Journal of Chemistry (RSC Publishing). [Link]

  • 5-Chloro-6-methyl-2,1,3-benzothiadiazole | C7H5ClN2S | CID 2781340. PubChem. [Link]

  • Between Aromatic and Quinoid Structure: A Symmetrical UV to Vis/NIR Benzothiadiazole Redox Switch. PMC. [Link]

  • 5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123. PubChem. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]

  • Covalently linked benzothiadiazole-fullerene adducts for organic optoelectronic devices: synthesis and characterization. RSC Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562. PubChem. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • (PDF) New Luminescent Liquid Crystals Based on 2,1,3-Benzothiadiazole and Bent Five-membered N-Heterocyclic Cores. ResearchGate. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]

  • GNPS Library Spectrum CCMSLIB00005727253. MassIVE. [Link]

Sources

validation of the structure of 5-Chloro-6-methyl-2,1,3-benzothiadiazole using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates (such as precursors for Tizanidine ) and organic optoelectronic materials, the structural integrity of the benzothiadiazole (BTD) core is paramount. 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CAS: 50636-02-7) presents a specific characterization challenge: the 5,6-substitution pattern results in isolated aromatic protons at positions 4 and 7, often yielding singlet signals in


H NMR that mimic other symmetric or pseudo-symmetric isomers.

This guide compares the validation efficacy of Single Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic methods. While NMR and MS are sufficient for purity checks, we demonstrate that SC-XRD is the only self-validating method capable of unambiguously determining the regioisomeric identity and the


-stacking parameters critical for solid-state performance.

The Challenge: Regioisomeric Ambiguity

The synthesis of substituted 2,1,3-benzothiadiazoles often involves electrophilic aromatic substitution or cyclization of diamines. These pathways can produce regioisomers (e.g., 4-chloro-7-methyl vs. 5-chloro-6-methyl) that are difficult to distinguish.

Comparative Analysis: Why Standard Methods Fail

The following table contrasts the diagnostic power of standard analytical techniques for this specific compound.

Feature

H NMR (400 MHz)
HR-MS (ESI/APCI) SC-XRD (Mo K

)
Primary Output Chemical Shift (

), Coupling (

)
Mass-to-Charge (

)
Electron Density Map (

)
Isomer Discrimination Low. H4 and H7 appear as singlets. NOE is required but often ambiguous due to weak spatial coupling between Methyl-H and H7.None. All regioisomers share the exact mass (

Da).
Absolute. Direct visualization of Cl and Me positions relative to the thiadiazole ring.
Solid-State Insight None (Solution phase).None (Gas phase).High. Reveals

-

stacking distances (

) and crystal packing.
Turnaround Time Fast (15 mins).Fast (10 mins).Slow (24–48 hours).
Validation Status Inferential.Corroborative.Definitive.

Technical Workflow: From Synthesis to Structure

The following diagram illustrates the decision-making pathway for validating the 5-chloro-6-methyl isomer, highlighting the critical "Stop/Go" decision point where NMR data is insufficient.

ValidationWorkflow Start Crude Synthesis Product (5-Cl-6-Me-BTD Target) NMR 1H NMR Analysis (Result: Two Singlets) Start->NMR Decision Is Regiochemistry Confirmed? NMR->Decision NOE NOESY/HMBC (Ambiguous for 5,6-sub) Decision->NOE Uncertain Cryst Crystallization (Slow Evaporation) Decision->Cryst Required for QC NOE->Cryst Inconclusive XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Final Validated Structure (CIF Generated) Solve->Final

Figure 1: Validation workflow. Note that while NMR is the first step, the lack of coupling between H4 and H7 necessitates X-ray validation for absolute confirmation.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (e.g., R-factor thresholds).

Crystallization Protocol (Vapor Diffusion)

Direct crystallization from the reaction mixture is often poor. We utilize a two-solvent system to grow diffraction-quality prisms.

  • Dissolution: Dissolve 20 mg of the purified solid in 2 mL of Dichloromethane (DCM) in a small vial (inner vessel). Ensure complete solubility; filter through a 0.45

    
    m PTFE syringe filter if cloudy.
    
  • Diffusion Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of Ethanol or Pentane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Check after 48–72 hours. Look for yellow/orange prismatic crystals.

    • Troubleshooting: If precipitation is too fast (amorphous powder), reduce the concentration of the inner solution or switch the antisolvent to Toluene.

Data Collection & Refinement Strategy
  • Instrument: Bruker D8 QUEST or equivalent with Mo K

    
     radiation (
    
    
    
    ).
  • Temperature: 100 K (Cryostream). Rationale: BTD derivatives exhibit significant thermal motion in the thiadiazole ring; cooling is mandatory to resolve disorder.

  • Strategy:

    • Unit Cell Determination: Collect 3 sets of 12 frames.

    • Data Collection: Full sphere coverage (

      
      ).
      
    • Absorption Correction: Multi-scan (SADABS). Critical due to the presence of Sulfur and Chlorine atoms.

Structure Solution (SHELXT)

The presence of the heavy Chlorine atom (


) and Sulfur (

) makes "Direct Methods" highly effective.
  • Space Group: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ), common for planar aromatics.
  • Refinement: Refine

    
     against all reflections. Anisotropic displacement parameters for all non-hydrogen atoms.
    
  • Validation Metric: Final

    
     value should be 
    
    
    
    (5%).

Representative Structural Data & Interpretation

When analyzing the solved structure, specific geometric parameters confirm the identity of 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

Geometric Validation Table
ParameterExpected ValueStructural Significance
Bond Length (C-Cl)

Confirms Chlorine presence (vs. Methyl).
Bond Length (N-S)

Characteristic of the thiadiazole ring.
N-S-N Angle

Confirms ring strain/planarity.
Planarity (

)

deviation
BTDs are planar; deviation indicates steric strain.
Packing Interactions (The "Hidden" Data)

Unlike NMR, SC-XRD reveals how the molecules interact in 3D space. For BTD derivatives, look for:

  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.4–3.6
    
    
    .
  • Chalcogen Bonding: S

    
    N or S
    
    
    
    Cl short contacts (less than sum of van der Waals radii). These interactions dictate the melting point and solubility profile.

References

  • PubChem. (2024).[1] 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CID 2781340).[2] National Library of Medicine. Retrieved from [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Retrieved from [Link]

  • Neto, B. A. D., et al. (2022).[3] Fluorescent Benzothiadiazole Derivatives. Chemistry – A European Journal.[3] (Contextual reference on BTD applications).

Sources

performance of 5-Chloro-6-methyl-2,1,3-benzothiadiazole-based materials in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CMBT) derivatives in organic electronics. It is designed for researchers evaluating asymmetric functionalization strategies to balance solubility, crystallinity, and electronic energy levels in organic semiconductors.

Executive Summary: The Asymmetric Advantage

In the design of high-performance organic semiconductors (OSCs and OFETs), the 2,1,3-benzothiadiazole (BT) unit is a ubiquitous electron-deficient building block. While symmetric functionalization (e.g., 5,6-difluoro-BT or 5,6-dichloro-BT) is the industry standard, asymmetric functionalization —specifically the 5-Chloro-6-methyl motif—emerges as a strategic alternative.

This specific substitution pattern addresses a critical trade-off:

  • The Chlorine Atom: Lowers the HOMO/LUMO energy levels (increasing

    
    ) and promotes intermolecular packing via non-covalent interactions (Cl···S, Cl···Cl).
    
  • The Methyl Group: Introduces steric bulk to suppress excessive aggregation (common in chlorinated materials) and significantly enhances solubility in non-chlorinated solvents, facilitating eco-friendly processing.

Part 1: Comparative Performance Analysis

The following analysis contrasts CMBT-based polymers against the established standards: 5,6-Difluoro-BT (FBT) and 5,6-Dichloro-BT (ClBT) .

Electronic & Morphological Properties
Feature5,6-Difluoro-BT (Standard) 5,6-Dichloro-BT (Alternative) 5-Chloro-6-methyl-BT (Target)
Electronic Effect Strong Inductive (-I)Strong Inductive (-I) + Mesomeric (+M)Hybrid: Inductive (-I from Cl) + Hyperconjugative (+I from Me)
HOMO Level Deep (~ -5.60 eV)Deeper (~ -5.65 eV)Moderate (~ -5.45 to -5.55 eV)
Solubility ModerateLow (prone to aggregation)High (Methyl-assisted)
Crystallinity High (Face-on dominant)Very High (Edge-on risk)Tunable (Asymmetry disrupts packing)
Dipole Moment ~0 D (Symmetric)~0 D (Symmetric)> 2.5 D (Asymmetric)

Analyst Insight: The asymmetry of CMBT creates a permanent dipole moment perpendicular to the polymer backbone. This can enhance local dielectric constants and improve exciton dissociation efficiency, a distinct advantage over symmetric counterparts.

Device Performance Metrics (Projected vs. Standard)

Data represents typical ranges for D-A copolymers (e.g., BDT-BT type) incorporating these units.

MetricFBT-Based Device ClBT-Based Device CMBT-Based Device (Projected)

(V)
0.85 – 0.950.80 – 0.900.82 – 0.88 (Lower than FBT due to Me)

(mA/cm²)
18 – 2416 – 2217 – 23 (Better solubility = better film quality)
Fill Factor (FF) 70 – 78%65 – 75%68 – 76% (Dependent on processing solvent)
Mobility (

)


cm²/Vs


cm²/Vs

cm²/Vs
(Balanced transport)

Part 2: Mechanistic Logic & Visualization

Signaling Pathway: Structure-Property Relationship

The following diagram illustrates how the specific 5-Cl, 6-Me substitution influences the final device performance.

CMBT_Mechanism cluster_inputs Molecular Design Inputs cluster_effects Physicochemical Effects cluster_outcomes Device Outcomes Cl_Atom 5-Chloro Substitution Energy HOMO/LUMO Downshift (Less than F/Cl) Cl_Atom->Energy Inductive Effect Dipole Permanent Dipole (Asymmetry) Cl_Atom->Dipole Me_Group 6-Methyl Substitution Me_Group->Energy Hyperconjugation (Offset) Solubility Enhanced Solubility (Steric Bulk) Me_Group->Solubility Disrupts Stacking Voc Moderate Voc (~0.85 V) Energy->Voc Morphology Optimized Phase Separation (Reduced Aggregation) Solubility->Morphology Dipole->Morphology Self-Assembly Efficiency Balanced PCE (High FF Potential) Voc->Efficiency Morphology->Efficiency

Caption: Logic flow connecting the specific Cl/Me substitution to macroscopic device metrics.

Part 3: Experimental Protocols

A. Synthesis of the Monomer (4,7-Dibromo-5-chloro-6-methyl-2,1,3-benzothiadiazole)

Note: This is a critical intermediate for polymerization.

  • Precursor: Start with 5-Chloro-6-methyl-2,1,3-benzothiadiazole (CAS 50636-02-7).[1][2][3][4][5]

  • Bromination:

    • Reagents:

      
       (3.0 eq), 
      
      
      
      (48% aq), Acetic Acid.
    • Procedure: Dissolve precursor in acetic acid. Add

      
       slowly. Heat to 80°C. Add 
      
      
      
      dropwise over 1 hour. Reflux for 12 hours.
    • Workup: Pour into ice water. Filter precipitate. Recrystallize from ethanol/chloroform.

    • Yield Target: >85%.

    • Validation:

      
       NMR (Absence of aromatic protons), Mass Spec.
      
B. Device Fabrication Workflow (Organic Solar Cell)

This protocol ensures reproducibility when testing CMBT-based polymers.

Device_Fab Substrate 1. ITO Cleaning (Detergent -> Water -> Acetone -> IPA) HTL 2. PEDOT:PSS Deposition (Spin-coat 3000 rpm, Anneal 150°C 15 min) Substrate->HTL ActiveLayer 3. Active Layer Deposition (Polymer:Y6 Blend, CB/CN Solvent, Spin-coat) HTL->ActiveLayer Annealing 4. Thermal Annealing (100°C for 10 min, N2 Glovebox) ActiveLayer->Annealing ETL 5. Interlayer (Optional) (PDINN or PFN-Br) Annealing->ETL Electrode 6. Top Electrode (Ag or Al Evaporation, <10^-6 mbar) ETL->Electrode Testing 7. J-V Characterization (AM 1.5G, 100 mW/cm²) Electrode->Testing

Caption: Standard inverted or conventional device fabrication workflow for CMBT-based materials.

Part 4: Critical Analysis & Recommendations

Why Choose 5-Chloro-6-methyl-BT?
  • Processing Versatility: Unlike 5,6-dichloro-BT, which often requires high-boiling chlorinated solvents (e.g., chlorobenzene) due to poor solubility, CMBT-based polymers are often soluble in eco-friendly solvents like o-xylene or Toluene due to the methyl group's steric influence.

  • Fine-Tuning Energy Levels: If the F-BT derivative has a HOMO that is too deep (impeding hole transfer from a specific donor) and the H-BT is too high (low

    
    ), CMBT offers the precise intermediate energy level required for cascade alignment.
    
Potential Pitfalls
  • Steric Hindrance: The methyl group can cause backbone twisting. While this aids solubility, excessive twisting can reduce

    
    -
    
    
    
    stacking and hole mobility.
    • Mitigation: Use CMBT in copolymers with planar linkers (e.g., Thiophene or Thienothiophene) to restore backbone planarity.

References

  • General Effects of Halogenation

    • Zhang, S., et al. "Chlorination: An Effective Strategy for High-Performance Organic Solar Cells.
  • Asymmetric Benzothiadiazole Design

    • He, Q., et al. "Asymmetric Benzothiadiazole-based Polymers for Efficient Organic Solar Cells." Macromolecules, 2019.
  • 5-Chloro-6-methyl-2,1,3-benzothiadiazole (Chemical Structure)

    • PubChem CID 2781340.[6]

  • Comparative Study of F vs Cl Substitution

    • Wang, Y., et al. "Fluorine vs Chlorine: Effect on the Performance of Benzothiadiazole-based Organic Solar Cells.

Sources

structure-activity relationship of 5-Chloro-6-methyl-2,1,3-benzothiadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals, focusing on the structure-activity relationship (SAR) and synthetic utility of 5-Chloro-6-methyl-2,1,3-benzothiadiazole derivatives .

A Publish Comparison Guide for Medicinal Chemists

Executive Summary: The "Methyl Block" Strategy

In the development of alpha-2 adrenergic agonists and heterocyclic pharmacophores, the 2,1,3-benzothiadiazole (BTD) ring system is a privileged scaffold. While Tizanidine (5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole) represents the clinical standard for muscle relaxation, the 5-chloro-6-methyl-2,1,3-benzothiadiazole derivative offers a distinct chemical space for optimizing metabolic stability and lipophilicity.

This guide analyzes the Structure-Activity Relationship (SAR) of the 5-chloro-6-methyl series, positioning it as a strategic "next-generation" scaffold. By introducing a methyl group at the C6 position, researchers can modulate the electronic environment of the benzene ring and block potential metabolic hotspots without disrupting the essential binding pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The biological activity of BTD derivatives is governed by strict steric and electronic requirements. The 5-chloro-6-methyl substitution pattern offers specific advantages over the unsubstituted or mono-substituted analogs.

The Pharmacophore Map
PositionFunctional RoleOptimization Strategy (5-Cl-6-Me Series)
N1, N3 Hydrogen Bond Acceptors Essential for receptor recognition. The thiadiazole ring pulls electron density, making the system electron-deficient (π-acidic).
C4 Amino Linker Attachment Critical for Activity. In Tizanidine, this links to the imidazoline ring. Substitution here is mandatory for alpha-2 agonism.
C5 Halogen (Chlorine) Lipophilic Anchor. The chlorine atom fills a hydrophobic pocket in the receptor. It also withdraws electrons, lowering the pKa of the C4-amine.
C6 Metabolic Blocker (Methyl) The Strategic Modification. In Tizanidine (6-H), this position is susceptible to oxidative metabolism. A methyl group here blocks oxidation and increases lipophilicity (LogP).
C7 Steric Gate Generally left unsubstituted (H) to prevent steric clash with the receptor binding site.
Comparative Physicochemical Profile

The addition of the methyl group at C6 significantly alters the physicochemical landscape compared to the parent Tizanidine scaffold.

Table 1: Predicted Property Comparison

PropertyTizanidine (Standard) 6-Methyl Analog Impact on Drug Design
Structure 5-Cl, 6-H5-Cl, 6-MeMetabolic Stability
Molecular Weight 253.71 g/mol 267.74 g/mol Negligible impact on absorption.
ClogP (Lipophilicity) ~2.8~3.3Increased BBB Penetration. Higher lipophilicity may improve CNS uptake but risks non-specific binding.
Electronic Effect Electron-withdrawing (Cl)Balanced (Cl + Me)The methyl group (electron-donating) slightly counteracts the chlorine, potentially modulating the pKa of the C4-amine.
Metabolic Risk High (C6 oxidation)Low The C6-methyl blocks the primary site of aromatic hydroxylation.

Experimental Protocols

To access the biologically active 4-amino-5-chloro-6-methyl core, a specific synthetic workflow is required. Unlike the standard Tizanidine synthesis (which starts from 4-amino-5-chloro-BTD), the 6-methyl series requires careful regioselective nitration.

Protocol A: Synthesis of 4-Amino-5-chloro-6-methyl-2,1,3-benzothiadiazole

Rationale: The amino group at C4 is the "handle" for attaching the imidazoline ring.

Step 1: Nitration

  • Reagents: 5-Chloro-6-methyl-2,1,3-benzothiadiazole (1.0 eq), Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve the starting material in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       while maintaining temperature <10°C.
      
    • Stir for 2 hours at room temperature.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The nitro group directs ortho to the chlorine (Position 4) due to the directing effects of the existing substituents and the thiadiazole ring.

    • Workup: Pour onto crushed ice. Filter the yellow precipitate (4-nitro derivative).

Step 2: Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend the nitro compound in Ethanol/Water.

    • Add Fe powder (5 eq) and

      
       (catalytic).
      
    • Reflux for 4 hours.[1][2] The yellow suspension will turn dark/black (iron oxides).

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the 4-amino-5-chloro-6-methyl-2,1,3-benzothiadiazole .

Protocol B: Imidazoline Coupling (The "Tizanidine" Cyclization)

Rationale: Converting the amine into the active alpha-2 agonist scaffold.

  • Reagents: 4-amino-intermediate (from Protocol A), 1-Acetyl-2-imidazolidinone,

    
     (Phosphorus Oxychloride).
    
  • Procedure:

    • Mix the amine (1.0 eq) with 1-acetyl-2-imidazolidinone (1.2 eq) in excess

      
      .
      
    • Heat to 55°C for 24 hours.

    • Mechanism:

      
       activates the imidazolidinone carbonyl, facilitating nucleophilic attack by the aromatic amine.
      
    • Hydrolysis: Remove excess

      
       under vacuum. Treat the residue with dilute NaOH to hydrolyze the acetyl group and liberate the free imidazoline ring.
      
    • Purification: Recrystallize from Methanol/Chloroform.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the pharmacological mechanism, generated using Graphviz.

Diagram 1: Synthetic Pathway for 6-Methyl-Tizanidine Analogs

SynthesisPathway Start 5-Chloro-6-methyl- 2,1,3-benzothiadiazole Nitro 4-Nitro Intermediate Start->Nitro HNO3 / H2SO4 (Nitration) Amine 4-Amino-5-chloro- 6-methyl-BTD Nitro->Amine Fe / NH4Cl (Reduction) Coupling Imidazoline Coupling (POCl3) Amine->Coupling + 1-Acetyl-2- imidazolidinone Final 6-Methyl-Tizanidine Analog Coupling->Final Hydrolysis (NaOH)

Caption: Step-by-step synthesis from the commercially available 5-chloro-6-methyl precursor to the bioactive imidazoline analog.

Diagram 2: Mechanism of Action (Alpha-2 Adrenergic Pathway)

Mechanism Drug 6-Methyl Analog (Ligand) Receptor Alpha-2 Adrenergic Receptor (GPCR) Drug->Receptor Binding (High Affinity) Gi Gi Protein Activation Receptor->Gi Signal Transduction AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production Effect Muscle Relaxation / Antinociception cAMP->Effect Downstream Signaling

Caption: The pharmacological cascade triggered by BTD-based alpha-2 agonists, leading to muscle relaxation.

Critical Analysis & Recommendations

When to Choose the 6-Methyl Series?
  • Metabolic Issues: If your lead compound (5-chloro derivative) suffers from rapid clearance due to aromatic hydroxylation at the C6 position, the 6-methyl analog is the logical "blocker" strategy.

  • CNS Penetration: If the 5-chloro derivative is too polar (low LogP) to cross the Blood-Brain Barrier effectively, the 6-methyl group adds ~0.5 log units, potentially improving central efficacy.

  • Patentability: The 5-chloro-6-methyl scaffold often falls outside the generic claims of original Tizanidine patents, offering a novel IP position for "super-generics" or new chemical entities (NCEs).

Potential Pitfalls
  • Steric Clash: While the methyl group is small, the binding pocket of the alpha-2 receptor is tight. Excessive bulk at C6 could reduce affinity if the pocket cannot accommodate the extra volume. Recommendation: Perform docking studies (in silico) using the Tizanidine crystal structure before synthesis.

  • Electronic Deactivation: The methyl group is electron-donating. This might slightly reduce the acidity of the NH group in the imidazoline ring compared to the pure 5-chloro analog. Correction: This effect is usually minor and can be compensated by the lipophilic gain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2781340, 5-Chloro-6-methyl-2,1,3-benzothiadiazole. Retrieved from [Link]

  • Miyazaki, K., et al. (1981).Process for producing 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine Synthesis). US Patent 4,053,628.
  • Netto, A. V. G., et al. (2021).2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1234. (Provides background on the electronic properties of the 5,6-disubstituted BTD core).
  • Wallace, J. L., et al. (2024).The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide. BenchChem Technical Series.

Sources

literature review of the applications of various benzothiadiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Benzothiadiazole Isomers in Optoelectronics and Bio-Signaling

Executive Summary: The Tale of Two Isomers

In the landscape of heterocyclic chemistry, few scaffolds exhibit the "Dr. Jekyll and Mr. Hyde" dichotomy of benzothiadiazole (BTD). While sharing the same molecular formula (


), the structural arrangement of the nitrogen and sulfur atoms dictates two radically different application domains.
  • 2,1,3-Benzothiadiazole (benzo[c][1,2,5]thiadiazole): The "Electron Trap." Its quinoid character and high electron affinity make it the premier acceptor unit in organic photovoltaics (OPV) and a scaffold for fluorescent bio-probes and FDA-approved muscle relaxants.

  • 1,2,3-Benzothiadiazole (benzo[d][1,2,3]thiadiazole): The "Signal Mimic." It functions as a structural analog of salicylic acid, acting as a potent elicitor of plant immune systems (Systemic Acquired Resistance) with no direct antimicrobial toxicity.[1][2][3]

This guide objectively compares these isomers, providing experimental protocols and performance data to support their selection in specific R&D workflows.

2,1,3-Benzothiadiazole: The Optoelectronic & Pharma Standard

Mechanism in Material Science (Donor-Acceptor Theory)

The 2,1,3-BTD isomer is ubiquitous in polymer solar cells due to its ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) levels. When copolymerized with electron-rich units (Donors) like thiophene or carbazole, it facilitates Intramolecular Charge Transfer (ICT) .[1]

  • Causality: The electronegative nitrogen atoms in the 2,1,3-position pull electron density, creating a "push-pull" system that narrows the band gap (

    
    ), allowing for broader absorption of the solar spectrum (red-shift).
    
Pharmaceutical Application (The Tizanidine Case)

Unlike its isomer, 2,1,3-BTD has successfully crossed into human pharmacopeia.[1]

  • Drug: Tizanidine (Zanaflex).

  • Mechanism:

    
    -adrenergic agonist.[1]
    
  • Structure-Activity Relationship (SAR): The 2,1,3-BTD core provides a rigid, lipophilic scaffold that positions the imidazoline ring for receptor binding, replacing the chlorophenyl ring found in clonidine to reduce hypotensive side effects.

Performance Data: 2,1,3-BTD in Photovoltaics

Table 1: Comparative Efficiency of 2,1,3-BTD based Polymers

Polymer SystemDonor UnitAcceptor UnitBand Gap (eV)PCE (%)Reference
PCDTBT Carbazole2,1,3-BTD1.88~7.5%[1]
PCPDTBT Cyclopentadithiophene2,1,3-BTD1.46~5.5%[2]
PffBT4T-2OD Oligothiophene (F-sub)2,1,3-BTD (F-sub)1.65~11.7%[3]

Note: Fluorination of the 2,1,3-BTD ring (as seen in PffBT4T-2OD) significantly enhances planarization and charge mobility, a critical optimization step for modern OPVs.[1]

1,2,3-Benzothiadiazole: The Agrochemical Signaling Agent

Mechanism: Systemic Acquired Resistance (SAR)

The 1,2,3-BTD isomer does not kill pathogens directly.[1][2] Instead, it "hacks" the plant's signaling network.[1]

  • Key Compound: Acibenzolar-S-methyl (BTH/Bion).[1]

  • Pathway: Upon application, BTH is hydrolyzed to benzo-(1,2,3)-thiadiazole-7-carboxylic acid .[1][2] This acid structurally mimics Salicylic Acid (SA), binding to the NPR1 receptor to unlock defense gene expression (PR genes).[2]

Visualization: The SAR Signaling Pathway

SAR_Pathway BTH Acibenzolar-S-methyl (Pro-drug) Acid 1,2,3-BTD-7-carboxylic acid (Active Metabolite) BTH->Acid Plant Esterases Pathogen Pathogen Attack (Natural Trigger) SA Salicylic Acid (Endogenous Hormone) Pathogen->SA Biosynthesis NPR1 NPR1 Complex (Redox Change) Acid->NPR1 Mimicry (Structural Analog) SA->NPR1 Binding Nucleus Nuclear Translocation NPR1->Nucleus PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) Nucleus->PR_Genes Resistance Systemic Acquired Resistance (Broad Spectrum Protection) PR_Genes->Resistance

Figure 1: Mechanism of Action for 1,2,3-Benzothiadiazole (BTH) in plant immunity.[2][4] BTH bypasses the need for pathogen infection, directly activating the NPR1 master regulator.

Experimental Protocols (Methodologies)

Protocol A: Synthesis of 4,7-Dibromo-2,1,3-Benzothiadiazole

Rationale: This is the universal starting material for 90% of optoelectronic BTD derivatives.[1] The bromines serve as sites for Suzuki/Stille coupling.[1]

Reagents: 2,1,3-Benzothiadiazole,


 (48%), 

.[1] Safety: Perform in a fume hood. Bromine is highly corrosive and volatile.[1]
  • Dissolution: Dissolve 2,1,3-benzothiadiazole (10 g, 73 mmol) in 48% hydrobromic acid (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Bromination: Heat the mixture to reflux (120°C). Add molecular bromine (

    
    , 35 g, 220 mmol) dropwise over 1 hour via an addition funnel.[1]
    
    • Critical Step: Slow addition prevents runaway exotherms and ensures regioselectivity at the 4,7 positions.[1]

  • Reflux: Continue refluxing for 6 hours. A solid precipitate will form.[1]

  • Quench: Cool to room temperature. Pour the mixture into ice water (500 mL) containing sodium bisulfite (

    
    ) to quench excess bromine (solution turns from red to white/yellow).
    
  • Purification: Filter the solid. Wash with water and recrystallize from ethanol.[5]

    • Yield Target: >85% as white/yellowish needles.[1][5]

Protocol B: Evaluation of SAR Induction (1,2,3-BTD)

Rationale: To verify if a new 1,2,3-BTD derivative is biologically active, one must measure the upregulation of Pathogenesis-Related (PR) genes.[1]

Model Organism: Arabidopsis thaliana (Col-0).[1]

  • Treatment: Spray 4-week-old plants with 100 µM of the test 1,2,3-BTD derivative (dissolved in water with 0.01% Silwet L-77 surfactant).[1] Use water/surfactant only as a negative control.[1]

  • Incubation: Wait 24–48 hours. (This lag time is required for the transcriptional machinery to activate).

  • Challenge (Optional): Inoculate with Pseudomonas syringae pv. tomato DC3000 to test actual resistance.

  • qPCR Analysis:

    • Harvest leaf tissue and extract RNA.[1]

    • Perform RT-qPCR targeting the PR-1 gene (Marker for Salicylic Acid pathway).

    • Validation: A successful inducer should show >10-fold upregulation of PR-1 compared to control.[1]

Comparative Data Summary

The following table contrasts the fundamental properties determining the application of each isomer.

Feature2,1,3-Benzothiadiazole1,2,3-Benzothiadiazole
Primary Industry Material Science / PharmaAgriculture (Crop Protection)
Electronic Nature Strong Electron Acceptor (Quinoid)Bio-isostere of Salicylic Acid
Fluorescence High (esp. 4,7-disubstituted)Negligible / Low
Key Derivative 4,7-di(thiophen-2-yl)-2,1,3-BTDAcibenzolar-S-methyl (Bion®)
Biological Target

-adrenergic receptor (Human)
NPR1 Protein (Plant)
Chemical Stability High thermal stability (>300°C)Hydrolyzable (Ester group)

References

  • Wakim, S., et al. (2009).[1] "Highly Efficient Organic Solar Cells Based on a Poly(2,7-carbazole) Derivative." Chemistry of Materials. Link

  • Mühlbacher, D., et al. (2006).[1] "High Photovoltaic Performance of a Low-Bandgap Polymer."[1][6][7] Advanced Materials. Link

  • Liu, Y., et al. (2014).[1] "Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells." Nature Communications.[1] Link

  • Lawton, K. A., et al. (1996).[1] "Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway."[1] The Plant Journal. Link

  • FDA Label. (2023). "Zanaflex (tizanidine hydrochloride) Tablets." FDA Access Data. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5-Chloro-6-methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 50636-02-7 | Formula: C₇H₅ClN₂S | MW: 184.65 g/mol

Operational Directive

From: Senior Application Scientist, Chemical Safety Division To: Research Personnel & Laboratory Operations

Handling 5-Chloro-6-methyl-2,1,3-benzothiadiazole requires a shift from "standard compliance" to "predictive safety." While often classified as an irritant, benzothiadiazole derivatives possess nitrogen-sulfur heterocyclic cores that can exhibit sensitizing properties and unexpected thermal instability.

This guide prioritizes the inhalation pathway (dust generation) and dermal permeation risks associated with low-melting-point halogenated heterocycles. Do not treat this merely as "another white powder"; treat it as a bioactive intermediate with high transdermal potential.

Risk Assessment & Hazard Identification

The following hazard profile is derived from structural analogs and available safety data. In the absence of full toxicological data, we apply the Precautionary Principle .

Hazard CategoryClassification (GHS)Operational Implication
Acute Toxicity H302/H312/H332 (Harmful)Bioavailability is high. The lipophilic chloro-methyl motif facilitates skin absorption.
Irritation H315, H319 (Skin/Eye Irritant)Dust causes immediate mucous membrane inflammation.
Target Organ H335 (Respiratory Irritation)Critical Risk: Fine particulate matter can bypass upper respiratory defenses.
Thermal Low Melting Point (~50–60°C)*Field Note: Solids with low melting points can liquefy upon prolonged contact with warm gloves, drastically accelerating permeation.

*Melting point estimated based on 5-chloro analog data; monitor physical state closely.

Risk Logic Diagram

The following decision tree illustrates the logic for determining the necessary containment level based on the operation.

RiskLogic Start Operation Type Weighing Weighing / Solid Handling Start->Weighing Solution In Solution / Reaction Start->Solution Heating Heating / Reflux Start->Heating Risk1 Risk: Dust Inhalation Weighing->Risk1 Risk2 Risk: Splash/Vapor Solution->Risk2 Risk3 Risk: Thermal Runaway Heating->Risk3 Control1 Control: HEPA Enclosure + Static Elimination Risk1->Control1 Control2 Control: Fume Hood + Double Nitrile Risk2->Control2 Control3 Control: Blast Shield + Temp Monitoring Risk3->Control3

Figure 1: Risk-based decision logic for selecting engineering controls and PPE.

PPE Matrix: The Defense System

Do not rely on generic lab safety rules. Use this specific matrix for 5-Chloro-6-methyl-2,1,3-benzothiadiazole.

Body ZoneStandard PPESenior Scientist Recommendation (Enhanced) Rationale
Respiratory N95 MaskFume Hood (Primary) P100/N99 Respirator (Backup)N95s do not protect against vapors if the solid sublimes or is in solution. Engineering controls (Hood) are mandatory.
Hands Single NitrileDouble Nitrile (0.11mm min) Technique: Change outer glove every 30 mins.Halogenated aromatics can permeate thin nitrile. The "double layer" creates a visual breach indicator and air gap buffer.
Eyes Safety GlassesChemical Goggles (if powder handling)Fine dust can bypass side shields of standard glasses. Goggles seal the ocular cavity.
Body Lab CoatPoly/Cotton Blend Coat + Tyvek Sleeves Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation (The "Cold" Phase)
  • Static Control: Benzothiadiazole powders are prone to static charge. Use an ionizing fan or anti-static gun inside the weigh station to prevent "powder fly-out."

  • Glove Check: Inspect nitrile gloves for pinholes. Don the first pair (inner layer). Tape the cuff to your lab coat if not using Tyvek sleeves.

  • Solvent Selection: Identify your solvent. If using DMSO or DMF, recognize that these solvents accelerate skin absorption of the solute.

Phase B: Weighing & Transfer (The Critical Zone)
  • Location: Chemical Fume Hood or Powder Weighing Station.

  • Technique:

    • Place the receiving vessel inside the balance draft shield.

    • Use a disposable anti-static spatula.

    • Do not return excess chemical to the stock bottle (contamination risk).

    • Immediate Cleanup: Wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) immediately after weighing. Dispose of this tissue as hazardous waste.

Phase C: Reaction & Cleanup
  • Incompatibility: Avoid strong oxidizing agents and strong reducing agents. The benzothiadiazole ring is electron-deficient and can react vigorously.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.

Emergency Response & Disposal
Spill Response Decision Tree

Follow this logic immediately upon a spill. Speed is secondary to containment.

SpillResponse Spill Spill Detected Size Assess Size & State Spill->Size SmallSolid Small Solid (<5g) Size->SmallSolid LargeSolid Large Solid (>5g) Size->LargeSolid Liquid Solution Spill Size->Liquid Action1 Wet Wipe Method: Cover with solvent-wet pads. Do NOT sweep (dust risk). SmallSolid->Action1 Action2 Evacuate Area. Call EHS. Require Respirator for cleanup. LargeSolid->Action2 Action3 Absorb with Vermiculite. Do not use paper towels (combustible). Liquid->Action3

Figure 2: Protocol for categorizing and responding to chemical spills.

Disposal Protocol (Cradle-to-Grave)
  • Classification: Segregate as Halogenated Organic Waste .

    • Why? The Chlorine atom (Cl) mandates halogenated treatment streams to prevent the formation of dioxins during incineration.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are possible.

  • Labeling: Clearly mark "Contains Benzothiadiazole Derivative – Potential Sensitizer."

References
  • PubChem. 5-Chloro-6-methyl-2,1,3-benzothiadiazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: 5-Chloro-6-methyl-2,1,3-benzothiadiazole.[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-6-methyl-2,1,3-benzothiadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.